(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Catalog No.
S3314223
CAS No.
1217481-36-1
M.F
C34H59NO14
M. Wt
739.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(...

CAS Number

1217481-36-1

Product Name

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Molecular Formula

C34H59NO14

Molecular Weight

739.58 g/mol

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI Key

UXDPXZQHTDAXOZ-BMUNAYDHSA-N

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O

Understanding Fumonisin B2 and the Role of Labeled Standards

Author: Smolecule Technical Support Team. Date: February 2026

Fumonisin B2 (FB2) is a mycotoxin produced mainly by fungi of the Fusarium species (and some Aspergillus species) that commonly contaminates maize and other cereals [1] [2] [3]. It is a structural analogue of the more prevalent Fumonisin B1 (FB1), lacking one hydroxyl group [2]. The International Agency for Research on Cancer (IARC) classifies fumonisins as Group 2B agents, meaning they are possibly carcinogenic to humans [3] [4].

A 13C-labeled Fumonisin B2 is a chemically identical version of the toxin where some carbon atoms are the stable (non-radioactive) isotope Carbon-13. These labeled compounds are not used as drugs but are critical internal standards in advanced chemical analysis for the following reasons:

  • Quantitative Accuracy: They are added in a known amount to a sample at the start of sample preparation. Because they behave almost identically to the natural toxin during extraction and analysis, but can be distinguished by mass spectrometry, they allow scientists to correct for losses during sample clean-up and for variations in instrument response, leading to highly accurate measurements [5].
  • Matrix Effect Compensation: They help account for the suppression or enhancement of the analytical signal caused by other components in complex food or feed samples.

Core Analytical Methodologies and Protocols

A 13C-labeled FB2 standard would be used primarily in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. The search results also detail a highly optimized High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method, which, while using a different derivatization process, outlines the rigorous sample preparation required for fumonisin analysis.

The table below summarizes the key parameters for fumonisin analysis as found in the recent literature:

Method Parameter HPLC-FLD with Automated Derivatization [5] Notes on LC-MS/MS (General Practice)
Sample Clean-up Immunoaffinity columns (e.g., FumoniStar), C18 SPE, MultiSep 211 [5] Similar clean-up techniques are used to reduce matrix interference.
Derivatization Automated online with o-phthaldialdehyde (OPA) Often not required for MS detection, as the spectrometer itself provides selectivity.
Mobile Phase Formic acid in water / Methanol (replaces traditional phosphate buffers) [5] Typically volatile buffers like ammonium formate/formic acid, compatible with MS.
Detection Fluorescence (FLD): Ex ~335 nm, Em ~440 nm [5] Mass Spectrometry (MS): Identifies compounds by their mass-to-charge ratio.
Key Performance LOD: 0.006 µg/mL (FB1), 0.012 µg/mL (FB2); Run time: <20 min [5] The use of a 13C-labeled internal standard is critical here for achieving high precision and accuracy.

Detailed Workflow for HPLC-FLD Analysis (using OPA derivatization):

  • Extraction: A representative ground sample is extracted with a mixture of methanol and water or acetonitrile and water.
  • Clean-up: The extract is purified using a Solid-Phase Extraction (SPE) cartridge. The study found that immunoaffinity columns provided the best recovery (70-120%) across diverse food matrices, including dried figs, raisins, cornmeal, and wheat flour [5].
  • Derivatization: The purified extract is mixed with the OPA reagent. The study highlights that an automated "sandwich injection" protocol (aspirating derivatizing agent + sample + derivatizing agent) yielded the highest analytical response and reproducibility due to better mixing and control over the reaction, which is crucial as the OPA derivative is unstable [5].
  • Separation & Detection: The derivatized sample is injected into the HPLC system. Separation of FB1 and FB2 is achieved using a gradient elution program with a C18 column and a mobile phase of formic acid and methanol, maintained at 32°C. The resulting isoindole derivatives are then detected by their fluorescence [5].

The following diagram illustrates the logical workflow for developing and validating a fumonisin analysis method, highlighting where a 13C-labeled standard is most critical.

G Start Start: Method Development SamplePrep Sample Preparation (Grinding, Extraction) Start->SamplePrep IntStd Add Internal Standard (Crucial for Quantification) SamplePrep->IntStd CleanUp Sample Clean-up (SPE, Immunoaffinity) Derivatization Derivatization (e.g., OPA for FLD) CleanUp->Derivatization IntStd->CleanUp Analysis Instrumental Analysis (LC-MS/MS or HPLC-FLD) Derivatization->Analysis Quant Quantification & Validation (Data Analysis) Analysis->Quant

Experimental workflow for fumonisin analysis, highlighting the critical step of adding an internal standard.

Toxicological Mechanisms and Signaling Pathways

Understanding the mechanism of action is key for toxicological research. Fumonisins' primary mode of toxicity is the disruption of sphingolipid metabolism. The following diagram outlines this key pathway and the subsequent cascade of cellular stress responses, particularly for FB2.

G FB2 Fumonisin B2 Exposure CerSynth Inhibition of Ceramide Synthase FB2->CerSynth SaAccum Accumulation of Sphinganine (Sa) & Sphingoid Bases CerSynth->SaAccum LipidImbalance Disruption of Sphingolipid Metabolism SaAccum->LipidImbalance MitochondrialStress Mitochondrial Stress LipidImbalance->MitochondrialStress DecATP ↓ ATP Production MitochondrialStress->DecATP IncROS ↑ ROS Production MitochondrialStress->IncROS IncHSP60 ↑ HSP60 Expression MitochondrialStress->IncHSP60 Mitophagy Activation of Mitophagy MitochondrialStress->Mitophagy pNrf2 pNrf2 Upregulation Mitophagy->pNrf2 PINK1 PINK1 Upregulation Mitophagy->PINK1 p62 p62 Upregulation Mitophagy->p62 Outcomes Potential Outcomes: Cell Death, Carcinogenesis pNrf2->Outcomes PINK1->Outcomes p62->Outcomes

Cellular pathway of Fumonisin B2 toxicity, showing disruption of sphingolipid metabolism leading to mitochondrial stress and mitophagy.

  • Inhibition of Ceramide Synthase: FB2 is structurally similar to sphingoid bases. It potently inhibits the enzyme ceramide synthase, which is a key enzyme in the de novo biosynthesis of sphingolipids [1] [6].
  • Sphingolipid Disruption: This inhibition causes a accumulation of sphinganine (Sa) and other sphingoid bases, while also depleting complex sphingolipids. The ratio of sphinganine to sphingosine (Sa/So) is a recognized biomarker of fumonisin exposure [7] [6].
  • Induction of Mitochondrial Stress & Mitophagy: The disruption of sphingolipid metabolism and other factors lead to mitochondrial damage. Studies on human kidney cells (Hek293) show that FB2 causes a significant decrease in ATP production, an increase in reactive oxygen species (ROS), and elevated expression of the mitochondrial stress marker HSP60. It also promotes a degradation process called mitophagy by upregulating key proteins like PINK1 and p62 [8].

References

Fumonisin B2-13C34 stable isotope properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Technical Specifications

The table below summarizes the available quantitative data for Fumonisin B2-13C34:

Property Specification
CAS Number 1217481-36-1 [1]
Molecular Formula ^13^C~34~H~59~NO~14~ [1]
Molecular Weight 739.58 g/mol [1]
Chemical Purity ≥ 98% (Information from analogous Fumonisin B1-13C34) [2]
Primary Application Internal Standard (IS) for quantitative LC-MS/MS analysis [3] [4] [1]
Available Form Solution in acetonitrile (e.g., 13.52 µM * 1.2 mL) [1]

Detailed Experimental Contexts and Protocols

Fumonisin B2-13C34 is used as an internal standard to ensure accurate quantification. Here are the specific experimental protocols that detail its use.

Analysis of Fumonisins and Metabolites in Chicken Feed and Excreta

This protocol describes a UPLC-MS/MS method for quantifying FB2 and its hydrolyzed metabolites [3].

  • Sample Preparation

    • Extraction: Homogenize samples with acetonitrile/water/formic acid (74/25/1, v/v/v). Shake and use ultrasonic treatment for efficient extraction [3].
    • Internal Standard Addition: Add Fumonisin B2-13C34 to the sample extract [3].
    • Hydrolysis (for total fumonisins): To another portion of the extract, add the internal standard and subject it to alkaline hydrolysis in a water bath at 70°C for 1 hour to convert parent fumonisins to their hydrolyzed forms [3].
    • Cleanup: Use a Strong Anion Exchange (MAX) solid-phase extraction cartridge for purification [3].
      • Condition the MAX cartridge with methanol and distilled water.
      • Load the hydrolyzed sample.
      • Wash with 2% ammonium hydroxide to remove impurities.
      • Elute target compounds (FBs, pHFBs, HFBs) with acidified methanol [3].
  • Instrumental Analysis - UPLC-MS/MS

    • Chromatography:
      • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 µm).
      • Mobile Phase: A) 0.2% formic acid in water; B) 0.2% formic acid in methanol.
      • Gradient: Use a gradient elution to achieve baseline separation of isomers like FB2 and FB3 [3].
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI).
      • Detection: Multiple Reaction Monitoring (MRM) mode [3].

This sample preparation and analysis workflow can be visualized as follows:

start Sample (Feed/Excreta) extr Extraction with ACN/Water/Formic Acid start->extr is1 Add Fumonisin B2-13C34 IS extr->is1 split Split Extract is1->split pathA1 Dilute split->pathA1 pathB1 Alkaline Hydrolysis (70°C, 1h) split->pathB1 pathA2 LC-MS/MS for Parent Fumonisins pathA1->pathA2 pathB2 MAX SPE Cleanup pathB1->pathB2 pathB3 LC-MS/MS for Hydrolyzed Fumonisins pathB2->pathB3

Multi-Mycotoxin Analysis in Various Food Matrices

This method uses immunoaffinity cleanup and isotope dilution for 12 regulated mycotoxins [4].

  • Sample Preparation

    • Internal Standard Addition: Add stable isotope-labeled internal standards (including Fumonisin B2-13C34) to the sample before extraction to correct for losses and matrix effects [4].
    • Extraction: Use a suitable solvent to extract mycotoxins from the food matrix [4].
    • Cleanup: Pass the extract through a multi-analyte immunoaffinity column (IAC) containing antibodies for the target mycotoxins. Wash to remove matrix interferences, then elute the purified mycotoxins [4].
  • Instrumental Analysis - UHPLC-MS/MS

    • Chromatography: C18 column with water/methanol or water/acetonitrile mobile phases, often modified with acids or buffers [5] [4].
    • Mass Spectrometry: ESI-tandem MS with MRM for high selectivity. Two MRM transitions per analyte are recommended for confirmation [4].

Key Rationale and Practical Considerations

Using Fumonisin B2-13C34 as an internal standard is critical for reliable data due to the following reasons:

  • Compensation for Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the analyte's ion signal, leading to inaccurate quantification. The labeled internal standard co-elutes with the natural analyte and experiences the same matrix effects, allowing for precise correction [5].
  • Superiority of Carbon-13 Labels: Carbon-13 labeled standards are preferred over deuterated ones because they exhibit virtually identical chemical and physical properties, including retention time. This avoids the potential for isotopic effects that can occur with deuterium labels, ensuring the most accurate compensation [5].
  • Handling Non-Commercial Metabolite Standards: For hydrolyzed metabolites of FB2 (HFB2), for which labeled standards are not commercially available, one established strategy is to use the commercially available Fumonisin B2-13C34 and subject it to the same alkaline hydrolysis process as the sample. This generates the corresponding HFB2-13C34 internal standard in-situ, ensuring accurate quantification of the metabolite [3].

References

Mechanism of Action and Biological Activity of Fumonisin B2

Author: Smolecule Technical Support Team. Date: February 2026

Fumonisin B2 is a mycotoxin produced by Fusarium species, commonly contaminating maize worldwide. It is a structural analog of the more widely studied Fumonisin B1 (FB1) and shares similar toxicological profiles [1].

  • Mitochondrial Stress and Mitophagy: A key mechanism of FB2 toxicity is the induction of mitochondrial stress and the promotion of mitophagy (the targeted degradation of damaged mitochondria) in human kidney (Hek293) cells [1]. The table below summarizes the experimental findings and proposed mechanisms.

Table: Key Experimental Findings on FB2-Induced Mitophagy in Human Kidney Cells

Parameter Investigated Finding Biological Significance
Cytotoxicity (IC50) 317.4 µmol/L after 24h [1] Indicates moderate direct toxicity to kidney cells.
Mitochondrial Function ↓ ATP production; ↑ ROS; ↑ mitochondrial membrane depolarization [1] Demonstrates direct impairment of mitochondrial integrity and energy production.
Mitochondrial Stress Markers ↑ HSP60 protein; ↓ SIRT3 (mRNA & protein); no change in LONP1 [1] Confirms induction of mitochondrial stress and suppression of key stress-response proteins.
Mitophagy Activation ↑ pNrf2, ↑ PINK1, ↑ p62 protein; ↓ miR-27b expression [1] Evidence that FB2 activates the Nrf2-PINK1-p62 pathway to promote mitophagy.
  • Inhibition of Sphingolipid Biosynthesis: Similar to FB1, FB2 is known to inhibit ceramide synthase, a key enzyme in the de novo pathway of sphingolipid biosynthesis [1] [2]. This disruption alters the Sa:So (sphinganine to sphingosine) ratio, a well-established biomarker of fumonisin exposure [3] [4].

Experimental Protocols and Detection

While the search results do not detail cell culture protocols for mechanistic studies, they provide robust methodologies for detecting and quantifying fumonisins, including FB2, in complex matrices using LC-MS/MS. This is highly relevant for tracking the labeled Fumonisin B2-13C34 in experimental systems.

Table: Overview of LC-MS/MS Methods for Fumonisin Analysis

Sample Type Sample Clean-up Key LC-MS/MS Parameters Reference

| Grapes & Wine | Immunoaffinity cartridges (for FBs and OTA) with 13C34-FB1 as Internal Standard | Column: Not specified Mobile Phase: Gradient elution Detection: Tandem Mass Spectrometry | [5] | | Animal Feed & Tissues | Not explicitly described, use of 13C-labeled internal standards implied | Column: C18 column (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid; gradient flow. Ionization: Electrospray (+/- modes) | [3] [4] | | Beer | MycoSpin 400 multi-mycotoxin column | Column: BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run Time: 6.5 min | [6] |

Fumonisin B2-Induced Mitophagy Pathway

Based on the research in human kidney cells, the following diagram illustrates the key signaling pathway through which FB2 triggers mitophagy.

fb2_mitophagy FB2-Induced Mitophagy Pathway in Kidney Cells FB2 Fumonisin B2 (FB2) Exposure MitochondrialStress Mitochondrial Stress FB2->MitochondrialStress miR27b miR-27b (Downregulated) FB2->miR27b Suppresses pNrf2 pNrf2 (Activated) MitochondrialStress->pNrf2 Activates PINK1 PINK1 (Upregulated) pNrf2->PINK1 Transcriptional Upregulation p62 p62 (Upregulated) pNrf2->p62 Transcriptional Upregulation Mitophagy Mitophagy PINK1->Mitophagy p62->Mitophagy miR27b->PINK1 Inhibits

This diagram summarizes the cellular mechanism where FB2 exposure induces mitochondrial stress, leading to Nrf2 activation. Activated Nrf2 upregulates PINK1 and p62, which work together to initiate mitophagy. FB2 also suppresses miR-27b, which normally inhibits PINK1, further promoting the process [1].

Research Implications and Future Directions

The primary role of Fumonisin B2-13C34 in research is to serve as an internal standard for mass spectrometry, enabling precise quantification of native FB2 in various samples [5]. The mechanisms described for native FB2 provide clear hypotheses that can be tested using the labeled standard in areas such as toxicokinetics and metabolic disruption.

References

Fumonisin B2-13C34 sphingosine N-acyltransferase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Research Applications

The table below summarizes the core information and research applications of Fumonisin B2-13C34:

Property Description
Definition 13C-labeled form of Fumonisin B2 [1].
Biological Target Sphingosine N-acyltransferase (Ceramide Synthase) [1] [2].
Core Mechanism Potent inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway [3] [4].
Primary Research Use Serves as an internal standard for quantitative analysis (LC-MS, GC-MS, NMR) and as a tracer in metabolic and toxicological studies [1].

The primary value of Fumonisin B2-13C34 in research lies in its use as a high-quality internal standard [1]. Using a stable isotope-labeled analog of the analyte itself is the gold standard for mass spectrometry, as it corrects for variations in sample preparation and instrument analysis. This allows researchers to accurately quantify levels of the unlabeled fumonisin B2 in complex biological matrices like blood, tissue, or feed [1].

Mechanism of Action & Signaling Pathway

Fumonisins exert their toxicity by structurally mimicking sphingoid bases (sphinganine and sphingosine). This allows them to potently and competitively inhibit ceramide synthase (CerS), the enzyme responsible for N-acylating sphinganine during de novo sphingolipid biosynthesis [5] [6] [4].

The following diagram illustrates the key disruptions in sphingolipid metabolism caused by Fumonisin B2-13C34 inhibition:

Key disruptions in sphingolipid metabolism from Fumonisin B2-13C34 inhibition.

This inhibition triggers a cascade of metabolic perturbations [4]:

  • Accumulation of Sphingoid Bases and Derivatives: Sphinganine (Sa) and its 1-phosphate (Sa1P) accumulate dramatically, sometimes by over 100-fold in cells [5]. The enzyme serine palmitoyltransferase (SPT) can also use alanine, leading to the production of atypical and cytotoxic 1-deoxysphinganine [4].
  • Reduction of Downstream Sphingolipids: The blockade at CerS leads to decreased production of dihydroceramides, ceramides, and all complex sphingolipids derived from them, such as sphingomyelin and glycosphingolipids [6] [7] [4].

Experimental Data & Protocols

The tables below summarize key quantitative data from studies on fumonisins and outline a general experimental workflow for using the labeled toxin.

Table 1: Key Quantitative Data from Fumonisin Toxicity Studies | Parameter | Experimental System | Effect | Citation | | :--- | :--- | :--- | :--- | | Ceramide Synthase Inhibition (IC₅₀) | Mouse brain microsomes | Fumonisin B1 showed competitive inhibition kinetics [6]. | | Altered Sphingolipid Synthesis (IC₅₀) | Cultured cerebellar neurons | Sphingomyelin synthesis more sensitive than glycolipids (0.7 μM vs ~7 μM) [6]. | | Cytotoxicity & Altered Biosynthesis (EC₅₀) | LLC-PK1 cells | 10-15 μM for altered sphingolipid biosynthesis; >35 μM for cytotoxicity [5]. | | Sphinganine Accumulation | LLC-PK1 cells | 12,800% increase in free sphinganine after 24h with 35 μM Fumonisin B1 [5]. | | In Vivo Sphingolipid Changes | Turkey liver | C14-C16 ceramides & sphingomyelins decreased; C18-C26 species unaffected/increased [7]. |

Table 2: General Experimental Workflow for Using Fumonisin B2-13C34

Step Protocol Description Key Considerations
1. Experimental Design Use Fumonisin B2-13C34 as an internal standard. Add a known amount to samples immediately upon collection [1]. Corrects for analyte loss during sample prep and matrix effects during analysis.
2. Sample Preparation Homogenize tissue/biological sample. Use extraction solvents suitable for sphingolipids (e.g., methanol/chloroform mixtures). The labeled standard tracks the efficiency of the extraction process for the native toxin.
3. Instrumental Analysis Analyze via LC-MS/MS or GC-MS. Precisely quantify native Fumonisin B2 by comparing its signal to the Fumonisin B2-13C34 internal standard [1]. Enshigh data accuracy and precision for quantification.
4. Data Interpretation Measure changes in sphingolipid metabolites (e.g., Sa:So ratio, specific ceramide species) to assess biological impact [7]. The inhibition of ceramide synthase is the primary biomarker for biological activity.

The following workflow diagram summarizes the key stages of a quantitative analytical experiment:

G Start 1. Experimental Design Std Add Fumonisin B2-13C34 Internal Standard Start->Std Prep 2. Sample Preparation Homogenize Homogenize & Extract Prep->Homogenize Analysis 3. Instrumental Analysis LCMS LC-MS/MS or GC-MS Analysis->LCMS Data 4. Data Interpretation Quant Quantify Fumonisin B2 & Sphingolipid Profiles Data->Quant Std->Prep Homogenize->Analysis LCMS->Data

Key stages in a quantitative analytical experiment using Fumonisin B2-13C34.

Key Insights for Research Applications

  • Species and Tissue Specificity: The toxicological consequences of ceramide synthase inhibition can vary significantly by species and organ [8] [7] [4]. Fumonisin B2-13C34 helps generate precise pharmacokinetic and tissue distribution data to understand these differences.
  • Beyond a Single Biomarker: While the sphinganine-to-sphingosine (Sa:So) ratio is a classic biomarker, detailed profiling reveals more complex changes. Research shows that different ceramide species (e.g., C14-C16 vs C18-C26) are affected differently, which may have distinct biological consequences [7].
  • Reversibility: Studies on Fumonisin B1 have shown that its inhibitory effects on sphingolipid biosynthesis can be reversible upon removal of the toxin, which is an important consideration for designing exposure and recovery experiments [5] [6].

References

Fumonisin B2-13C34 ceramide synthase disruption

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Ceramide Synthase Disruption

Fumonisins are mycotoxins produced by Fusarium species. Their toxicity stems from their structural similarity to sphingolipid precursors, sphinganine (Sa) and sphingosine (So), which allows them to act as potent competitive inhibitors of ceramide synthases (CerSs) [1] [2].

CerS enzymes catalyze the N-acylation of sphingoid bases using fatty acyl-CoAs, a critical step in the de novo synthesis and salvage pathways of sphingolipids [1]. Inhibition of CerS by fumonisin B1 (FB1) triggers a "perfect storm" of sphingolipid perturbations [1] [3]:

  • Accumulation of Sphingoid Bases and Their 1-Phosphates: Inhibition of CerS leads to a marked increase in the precursors sphinganine (Sa) and sphingosine (So). These are then phosphorylated to form sphinganine-1-phosphate (Sa1P) and sphingosine-1-phosphate (S1P), which are bioactive signaling molecules [1] [4].
  • Depletion of Complex Sphingolipids: The blockade in ceramide production results in reduced formation of downstream complex sphingolipids, including sphingomyelin and glycosphingolipids [1].
  • Formation of Atypical 1-Deoxysphingoid Bases: FB1 exposure leads to the unexpected production of 1-deoxysphinganine (1-deoxySa) and its N-acylated forms (1-deoxydihydroceramides). This occurs because serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway, can alternatively use alanine instead of serine when its primary product, Sa, accumulates [1] [4]. These 1-deoxy-sphingolipids lack the C1-hydroxyl group, cannot form complex sphingolipids, and are highly cytotoxic and membrane-disruptive [1] [4].
  • Impact on Other Lipid Pathways: The disruption reverberates beyond sphingolipids, affecting the metabolism of fatty acids, oxylipins, and glycerophospholipids [1] [5].

The diagram below illustrates this disrupted metabolic pathway.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Sphinganine Sphinganine (Sa) SPT->Sphinganine DeoxySa 1-Deoxysphinganine (1-deoxySa) SPT->DeoxySa CerS Ceramide Synthase (CerS) (Inhibited by Fumonisins) Sphinganine->CerS Sa1P Sphinganine-1-P (Sa1P) Sphinganine->Sa1P (Accumulates) Dihydroceramide Dihydroceramide CerS->Dihydroceramide Ceramide Ceramide (Cer) Dihydroceramide->Ceramide ComplexSL Complex Sphingolipids (SM, GSL) Ceramide->ComplexSL (Depleted) S1P Sphingosine-1-P (S1P) Alanine_PalmitoylCoA Alanine + Palmitoyl-CoA Alanine_PalmitoylCoA->SPT Alternative substrate DeoxyDHCer N-Acyl-1-deoxysphinganine (1-deoxyDHCer) DeoxySa->DeoxyDHCer

FB1 inhibition of CerS disrupts normal sphingolipid metabolism, leading to toxic accumulation of atypical and signaling metabolites.

Quantitative Data on Sphingolipid Perturbations

The following tables summarize the key quantitative changes in sphingolipid metabolites resulting from CerS inhibition, based on animal and cell culture studies.

Table 1: Directional Changes in Key Sphingolipid Metabolites after FB1 Exposure

Metabolite Class Specific Metabolite Change Biological Consequence
Sphingoid Bases Sphinganine (Sa), Sphingosine (So) ↑↑ Accumulation [1] Cytotoxicity, growth inhibition, induction of apoptosis [1] [2]
Sphingoid Base 1-Phosphates Sa1P, S1P ↑ Accumulation [1] Growth & anti-apoptotic signaling; role in development & oncogenesis [1]
Atypical Sphingoid Bases 1-Deoxysphinganine (1-deoxySa) ↑↑ Accumulation [1] [4] High cytotoxicity, membrane disruption [1] [4]
Ceramides & Dihydroceramides (DH)Cer ↓↓ Depletion [1] Reduced raw material for complex sphingolipid synthesis [1]
Complex Sphingolipids Sphingomyelin (SM), Glycosphingolipids (GSL) ↓ Depletion [1] Altered membrane structure and function [1]

Table 2: Toxicological Outcomes Associated with FB1 Exposure

Parameter Observed Effect / Dose Experimental Context
Tolerable Daily Intake (TDI) 2 µg/kg body weight (for FB1, FB2, FB3 combined) [2] Set by WHO International Programme on Chemical Safety [2]
Cytotoxicity (in vitro) 1-deoxySa cytotoxicity ≥ Sa [4] LLC-PK1 and DU-145 cells [4]
Elimination Half-Life (in vivo) Plasma: ~3.15 h; Liver: ~4.07 h; Kidney: ~7.07 h [2] Rat model (single 10 mg/kg oral dose) [2]
Oral Absorption < 6% of dose [2] Rat model [2]

Experimental Protocols for Key Analyses

Here are detailed methodologies for core experiments investigating fumonisin-induced sphingolipid disruption.

Analyzing Sphingolipid Profiles Using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most robust and widely used technique for identifying and quantifying a broad spectrum of sphingolipids in biological samples [6].

  • Sample Preparation: Homogenize tissues or harvest cells. Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., 1:2:0.5, v/v/v) to isolate lipids. Use a cocktail of internal standards (e.g., C17-sphinganine, C17-S1P, stable isotope-labeled fumonisins like FB1-13C34 [7]) for quantification.
  • LC Conditions:
    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 40% B, increase to 95% B over 10-15 minutes, hold for 3-5 minutes, then re-equilibrate.
    • Flow Rate: 0.2-0.3 mL/min.
  • MS Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Scan Type: Multiple Reaction Monitoring (MRM). Examples of transitions: Sphinganine (m/z 302.3 → 284.3), S1P (m/z 380.3 → 264.3), C17-S1P internal standard (m/z 366.3 → 250.3).
  • Data Analysis: Quantify metabolites by calculating the peak area ratio of the analyte to its corresponding internal standard and interpolating from a calibration curve [8] [4] [6].
Validating the Role of De Novo Synthesis with SPT Inhibition

To confirm that the toxic effects of FB1 are due to the accumulation of upstream intermediates (like Sa) and not the depletion of complex sphingolipids, a co-treatment experiment with an SPT inhibitor is performed.

  • Procedure:
    • Culture cells (e.g., HT29, LLC-PK1) in standard conditions.
    • Pre-treat or co-treat cells with a specific SPT inhibitor (e.g., Myriocin, 100 nM-1 µM) for 1 hour.
    • Add FB1 (e.g., 10-100 µM) to the culture medium.
    • Incubate for 6-48 hours.
    • Assess endpoints: cell viability (MTT assay), apoptosis (caspase-3 activation), and sphingolipid profile (LC-MS).
  • Expected Outcome: Myriocin should prevent the FB1-induced accumulation of Sa, 1-deoxySa, and other sphingoid bases. If cytotoxicity is abolished by myriocin, it confirms that the toxicity is a consequence of disrupted de novo synthesis and metabolite accumulation, not downstream depletion [1] [4].
Tracking Metabolic Flux with Stable Isotopes

Using labeled precursors allows researchers to trace the flow through the sphingolipid pathway and identify the origin of accumulating metabolites.

  • Procedure:
    • Treat cells with FB1 or vehicle.
    • Introduce stable isotope-labeled precursors:
      • L-[U-13C]Serine: To track flux through the canonical de novo pathway.
      • L-[U-13C]Alanine: To specifically track the formation of 1-deoxysphinganine [4].
      • [U-13C]Palmitic Acid: To confirm the fatty acid moiety is incorporated.
    • Incubate for several hours to allow for metabolite turnover.
    • Harvest cells and analyze sphingolipid extracts via LC-MS.
    • Monitor the incorporation of the 13C-label into Sa, So, 1-deoxySa, and ceramides. The presence of mass shifts in the mass spectrometer confirms the metabolic origin of these compounds [4].

Research Applications & Considerations

  • Use of Labeled Fumonisins: Compounds like Fumonisin B1-13C34 (and by extension, Fumonisin B2-13C34) are chemically identical to their unlabeled counterparts but can be distinguished by MS. They are primarily used as internal standards to correct for losses during sample preparation and matrix effects during ionization, ensuring highly accurate quantification in methods validated according to regulatory guidelines [7] [6].
  • Tissue-Specific Mechanisms: Evidence suggests that the mechanisms of fumonisin toxicity may vary by organ. For example, a study in chickens found distinct sphingolipid profiles in the kidney, lung, and brain after exposure, indicating that the toxicological pathway is not uniform across all tissues [8].
  • Role in Plant Pathogenesis: In maize, fumonisins act as virulence factors. By inhibiting plant CerS, they alter the balance of sphingolipids, trigger programmed cell death, and modify defense-related hormones like salicylic and jasmonic acid, facilitating the fungus's switch from an endophyte to a necrotroph [5].

References

Fumonisin B2-13C34 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions and Basic Information

The manufacturer, MedChemExpress, provides specific guidance for storing Fumonisin B2-13C34 [1].

Property Specification
Molecular Formula 13C34H59NO14 [1]
CAS Number 1217481-36-1 [1]
Purity For specific batch purity, users must refer to the provided Certificate of Analysis (CoA) [1].
Recommended Storage "Please store the product under the recommended conditions in the Certificate of Analysis." [1]
Shipping Room temperature in continental US; may vary elsewhere [1].

The key is the Certificate of Analysis (CoA), a document supplied with the product that contains lot-specific data, including the exact storage temperature (e.g., -20°C), expiration date, and detailed quality control results.

Experimental Protocols for Analysis

Fumonisin B2-13C34 is a stable isotope-labeled internal standard used to achieve accurate quantification in LC-MS/MS analysis. The following workflow, compiled from research methods, illustrates its typical use in processing biological samples [2] [3].

start Sample Preparation sp1 1. Homogenize sample (feed, excreta, urine) start->sp1 sp2 2. Extract with solvent (ACN/water/formic acid) sp1->sp2 sp3 3. Add Internal Standard (Fumonisin B2-¹³C₃₄) sp2->sp3 clean_up Sample Clean-up & Purification sp3->clean_up c1 Solid Phase Extraction (SPE) clean_up->c1 c2 Compare: HLB vs. MAX Cartridges c1->c2 c3 MAX cartridge shows best purification efficiency c2->c3 analysis LC-MS/MS Analysis & Quantification c3->analysis a1 Chromatography: CORTECS C18 Column analysis->a1 a2 Mobile Phase: Acidified Water & Methanol a1->a2 a3 Detection: MRM Mode (Tandem Mass Spectrometry) a2->a3

Workflow for analyzing fumonisins using an internal standard like Fumonisin B2-13C34 [2] [3].

Key Protocol Details
  • Sample Preparation & Clean-up: For complex matrices like urine, samples are often cleaned up using Oasis HLB solid-phase extraction (SPE) cartridges after enzymatic digestion with β-glucuronidase to break down conjugated forms of mycotoxines [2]. For feed and excreta, a strong anionic exchange (MAX) SPE cartridge is recommended for better purification efficiency for hydrolyzed fumonisins, using 2% formic acid in methanol for elution [3].
  • Chromatography: Achieving baseline separation for isomers is critical. The CORTECS C18 column (2.1 mm × 100 mm, 1.6 µm) has been successfully used with a gradient elution of 0.2% formic acid in water and 0.2% formic acid in methanol [3].
  • Mass Spectrometry: Analysis is performed using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [2] [3].

Application in Research and Stability Context

This internal standard is crucial in studies investigating the metabolism and exposure of fumonisins. The quantitative data from such methods are summarized below.

Study Focus Matrix Analytes Key Performance Metrics

| Human Biomonitoring [2] | Human Urine | 18 mycotoxin biomarkers | Recovery: 74.0-133% Intra-day precision: 0.5-8.7% LOQ: 0.0002 - 0.5 ng/mL | | Animal Metabolism [3] | Chicken Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Recovery: 82.6-115.8% LOQ: 160 μg/kg |

The stability of Fumonisin B2-13C34 is directly linked to its role in ensuring data accuracy. It compensates for analyte loss during sample preparation and matrix effects during instrumental analysis [2]. The Certificate of Analysis is therefore critical for confirming the standard's stability and validity upon receipt.

How to Obtain Complete Information

For a comprehensive technical guide, I suggest the following steps:

  • Consult the Certificate of Analysis: Upon purchasing Fumonisin B2-13C34, the most precise storage and stability data will be in the lot-specific CoA provided by the manufacturer [1].
  • Contact Manufacturers Directly: Reach out to technical support teams at suppliers like MedChemExpress for detailed stability studies, which are often available upon request.
  • Review Methodological Papers: Examine the "Materials and Methods" sections of relevant scientific papers, as they sometimes specify how standards were reconstituted and stored during experiments [2] [3].

References

Application Note: LC-MS/MS Analysis of Fumonisin B2 in Chicken Feed and Excreta Using U-[¹³C₃₄]-Fumonisin B2 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fumonisins are mycotoxins produced by Fusarium and Aspergillus species, with Fumonisin B1 (FB1), B2 (FB2), and B3 (FB3) being the most prevalent. FB2 is of significant concern due to its contamination of grain crops and associated toxicological effects, including carcinogenicity in rodents and potential risks to human health, leading the IARC to classify fumonisins as Group 2B carcinogens (possibly carcinogenic to humans) [1]. Accurate monitoring of FB2 in complex matrices like animal feed and excreta is essential for exposure assessment and safety control. This application note describes a robust, sensitive, and specific method using Ultra-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative determination of FB2 and its hydrolyzed metabolites, utilizing the stable isotope-labeled internal standard U-[¹³C₃₄]-Fumonisin B2 to ensure accuracy and precision [2] [3].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standards: Certified reference standards for native FB2 and the internal standard U-[¹³C₃₄]-Fumonisin B2. The internal standard is supplied as a ready-to-use solution at a concentration of 10 µg/mL in acetonitrile/water (50/50, v/v) with an isotopic purity of 98% [3].
  • Chemicals: Acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid (≥95%), and ammonium hydroxide.
  • Solutions: Extraction solvent: Acetonitrile/water/formic acid (74/25/1, v/v/v). Elution solvent: Methanol containing 2% formic acid.
  • Consumables: Oasis MAX (Mixed-mode Anion Exchange) solid-phase extraction (SPE) cartridges.

2.2. Sample Preparation The sample preparation involves two parallel pathways: one for the determination of parent (free) fumonisins and another for the determination of total fumonisins (free + matrix-bound) after alkaline hydrolysis [2].

  • Extraction: Homogenize the sample (feed or excreta). Weigh 2.0 g of the homogeneous sample into a centrifuge tube. Add the internal standard U-[¹³C₃₄]-Fumonisin B2. Extract with 10 mL of the extraction solvent (ACN/water/formic acid, 74/25/1, v/v/v) by vigorous shaking followed by ultrasonication. Centrifuge and collect the supernatant.
  • Analysis of Free Fumonisins: Dilute a portion of the extracted supernatant with a suitable solvent, then inject into the LC-MS/MS system.
  • Analysis of Total Fumonisins (via Alkaline Hydrolysis): Transfer another portion of the extracted supernatant to a new tube. Add the internal standard and hydrolyze by reacting in a water bath at 70°C for 1 hour. After hydrolysis, clean up the sample using a MAX SPE cartridge:
    • Condition the MAX cartridge with methanol and distilled water.
    • Load the hydrolyzed sample onto the cartridge.
    • Wash with 2% ammonium hydroxide solution to remove interfering compounds.
    • Elute the target hydrolyzed fumonisins (HFB2) with 2% formic acid in methanol.
    • Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.3. UPLC-MS/MS Analysis The following table summarizes the key instrumental conditions [2].

  • Table 1: UPLC-MS/MS Instrumental Parameters
Parameter Specification
Chromatography
System UPLC (e.g., Waters ACQUITY)
Column CORTECS C18 (2.1 mm × 100 mm, 1.6 µm)
Column Temp. 40°C

| Mobile Phase | A: 0.2% Formic acid in water B: 0.2% Formic acid in methanol | | Gradient | Non-linear gradient elution (optimized for separation) | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Mass Spectrometry | | | System | Triple Quadrupole Mass Spectrometer | | Ionization | Electrospray Ionization (ESI) | | Polarity | Positive | | Mode | Multiple Reaction Monitoring (MRM) |

2.4. MRM Transitions The MRM transitions for FB2 and its internal standard must be optimized on the specific instrument. The use of the CORTECS C18 column is critical for achieving baseline separation of the isomers FB2 and FB3, which share the same precursor and product ions [2].

3. Method Validation The described method has been validated for the analysis of chicken feed and excreta, showing satisfactory performance [2].

  • Table 2: Method Validation Data
Validation Parameter Performance
Linearity Relative coefficient (r) > 0.99 for all analytes.
Limit of Quantification (LOQ) 160 µg/kg for all fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3).
Recovery 82.6% to 115.8% at low, medium, and high spiked levels.
Precision (RSD) 3.9% to 18.9% (RSD).

4. Workflow Diagram The diagram below illustrates the complete sample preparation and analysis workflow.

Workflow for Fumonisin B2 Analysis cluster_extraction Extraction cluster_free Free Fumonisins cluster_total Total Fumonisins start Sample (Feed/Excreta) addIS Add U-[¹³C₃₄]-FB2 IS start->addIS extract Extract with ACN/Water/Formic Acid (74/25/1, v/v/v) addIS->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge split Split Extract centrifuge->split diluteFree Dilute & Filter split->diluteFree  Portion A hydrolyze Alkaline Hydrolysis (70°C, 1 hour) split->hydrolyze  Portion B lcmsmsFree UPLC-MS/MS Analysis diluteFree->lcmsmsFree quant Quantification using Internal Standard Calibration lcmsmsFree->quant speCleanup MAX SPE Cartridge Clean-up hydrolyze->speCleanup elute Elute with 2% Formic Acid in MeOH speCleanup->elute evaporate Evaporate & Reconstitute elute->evaporate lcmsmsTotal UPLC-MS/MS Analysis evaporate->lcmsmsTotal lcmsmsTotal->quant

  • Diagram 1: Workflow for the LC-MS/MS analysis of free and total Fumonisin B2 in complex matrices.

5. Conclusion This protocol provides a reliable and validated method for the sensitive quantification of Fumonisin B2 and its hydrolyzed metabolites in challenging matrices like chicken feed and excreta. The use of U-[¹³C₃₄]-Fumonisin B2 as an internal standard corrects for potential losses during sample preparation and ionization variations in the mass spectrometer, ensuring high data quality. This method is suitable for exposure assessment, metabolism studies, and monitoring fumonisin carryover in poultry production [2].

References

Comprehensive Application Notes and Protocols for Fumonisin B2-13C34 Internal Standard in UHPLC-MS/MS Analysis of Mycotoxins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisin B2-13C34 Internal Standard

Fumonisin B2-13C34 (FB2-13C34) represents a critically important stable isotopically-labeled internal standard used extensively in the accurate quantification of fumonisin mycotoxins in complex matrices. Fumonisins are toxic secondary metabolites produced primarily by Fusarium fungal species that frequently contaminate agricultural products worldwide, posing significant health risks to both humans and animals. The use of FB2-13C34 internal standard has become essential in advanced mass spectrometry-based methods due to its nearly identical chemical properties to native fumonisin B2, while being distinguishable by mass spectrometry. This application note provides detailed protocols and technical insights for researchers implementing robust UHPLC-MS/MS methods for fumonisin analysis in various sample types.

The fundamental advantage of FB2-13C34 lies in its ability to compensate for analytical variabilities encountered throughout the analytical workflow, including extraction efficiency fluctuations, matrix effects, and instrument performance variations. As regulatory requirements for mycotoxin monitoring become increasingly stringent globally, with organizations such as the European Union and U.S. FDA establishing maximum levels for fumonisins in food and feed, the implementation of isotope dilution mass spectrometry with FB2-13C34 provides the necessary accuracy and reliability for compliance testing [1]. Furthermore, the IARC classifies fumonisins as Group 2B carcinogens (possibly carcinogenic to humans), emphasizing the importance of accurate monitoring and exposure assessment [2] [3].

Chemical Properties and Handling Protocols

Structural Characteristics and Isotopic Purity
  • Molecular structure: FB2-13C34 possesses identical chemical structure to native fumonisin B2, with the exception that 34 carbon atoms have been replaced with 13C isotopes, creating a mass shift that is easily distinguishable by mass spectrometry. This structural equivalence ensures nearly identical chromatographic behavior and extraction characteristics while providing distinct mass transitions for detection.

  • Isotopic enrichment: Certified reference materials typically have ≥99% isotopic purity for the labeled positions, with chemical purity ≥95% to minimize interference from unlabeled compounds. The 13C labeling occurs primarily in the carbon backbone, including the tricarballylic acid side chains and the long-chain polyhydroxyalkyl backbone, which maintains consistent chemical properties while providing the necessary mass differentiation [1].

Storage and Stability Guidelines
  • Storage conditions: FB2-13C34 standard solutions should be stored at -20°C or below in amber vials to protect from light degradation. Stock solutions are typically provided in acetonitrile:water (50:50, v/v) mixtures at concentrations ranging from 10-50 μg/mL, depending on the supplier [1].

  • Stability monitoring: Working solutions prepared by dilution should be used within one month when stored under appropriate conditions. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) to prevent degradation or concentration changes due to solvent evaporation.

UHPLC-MS/MS Analytical Parameters

Chromatographic Conditions

Table 1: Optimal UHPLC Conditions for Fumonisin Analysis

Parameter Recommended Setting Alternative Options
Column CORTECS C18 (2.1 × 100 mm, 1.6 μm) ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm); HSS T3 (100 × 2.1 mm, 1.8 μm)
Column Temperature 40°C 35-45°C
Mobile Phase A 0.1-0.2% formic acid in water 10 mM ammonium formate with 0.1% formic acid
Mobile Phase B Methanol with 0.1-0.2% formic acid Acetonitrile with 0.1% formic acid
Gradient Program 0 min: 20% B; 2 min: 20% B; 8 min: 90% B; 9 min: 90% B; 9.1 min: 20% B; 12 min: 20% B Adjust according to retention time stability
Flow Rate 0.3 mL/min 0.2-0.4 mL/min depending on column specifications
Injection Volume 5 μL 2-10 μL based on sensitivity requirements

The selection of CORTECS C18 column has demonstrated excellent separation efficiency for fumonisins, particularly for resolving the isomeric pairs FB2/FB3 and HFB2/HFB3, which share the same precursor/product ion pairs and require baseline chromatographic separation to avoid interference in the same MRM channel [2]. The addition of 0.2% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode while maintaining compatible pH conditions for stable chromatographic retention.

Mass Spectrometry Parameters

Table 2: MS/MS Parameters for Fumonisin B2-13C34 and Related Analytes

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Ionization Mode
FB2-13C34 721.4 703.4 (primary); 357.3 (secondary) 30-40 (primary); 40-50 (secondary) ESI+
Native FB2 687.4 669.4 (primary); 339.3 (secondary) 30-40 (primary); 40-50 (secondary) ESI+
Native FB1 722.4 704.4 (primary); 352.3 (secondary) 30-45 (primary); 40-55 (secondary) ESI+
Native FB3 687.4 669.4 (primary); 339.3 (secondary) 30-40 (primary); 40-50 (secondary) ESI+
HFB1 406.4 388.3 (primary); 370.3 (secondary) 25-35 (primary); 30-40 (secondary) ESI+
HFB2/HFB3 376.4 358.3 (primary); 340.3 (secondary) 25-35 (primary); 30-40 (secondary) ESI+

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The primary transition for each analyte is typically used for quantification, while the secondary transition serves as a qualifier ion for confirmation, with ion ratio tolerances generally within ±20-30% of reference standards. Instrument parameters should be optimized for each specific MS platform, with typical source conditions including: capillary voltage: 2.5-3.5 kV, source temperature: 120-150°C, desolvation temperature: 400-500°C, cone gas flow: 50-150 L/hr, and desolvation gas flow: 800-1000 L/hr [2] [4] [3].

Sample Preparation Workflows

Food and Feed Samples

G A Homogenize Sample B Extract with ACN/Water/Formic Acid (74/25/1, v/v/v) A->B C Shake & Sonicate B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute with Water E->F For parent FBs I Alkaline Hydrolysis (70°C, 1 hr) E->I For total FBs G Add FB2-13C34 IS F->G H Direct Analysis (Parent Fumonisins) G->H J MAX SPE Cleanup I->J K Analysis of HFBs (Total Fumonisins) J->K

Figure 1: Sample Preparation Workflow for Food and Feed Matrices

The extraction efficiency for fumonisins from food and feed matrices using acetonitrile/water/formic acid (74/25/1, v/v/v) has been demonstrated to exceed 90% for parent fumonisins [2] [3]. For the determination of total fumonisins (including bound forms), an alkaline hydrolysis step is incorporated, which converts native fumonisins, partially hydrolyzed fumonisins, and matrix-bound forms to their hydrolyzed counterparts (HFBs). The hydrolysis is optimally performed at 70°C for 1 hour, though complete conversion can be achieved in as little as 10 minutes at this temperature [2].

The mixed-mode anion exchange (MAX) solid-phase extraction provides superior cleanup efficiency compared to reversed-phase (HLB) or immunoaffinity approaches, particularly for hydrolyzed fumonisins in complex matrices [2]. The MAX procedure involves:

  • Conditioning with methanol and water
  • Sample loading in alkaline conditions
  • Washing with 2% ammonium hydroxide to remove interferents
  • Elution with acidified methanol (2% formic acid) to recover the target analytes
Biological Samples (Plasma, Urine, Excreta)

For biological matrices such as plasma, a deproteinization and phospholipid removal procedure using Ostro 96-well plates is recommended. This approach has demonstrated extraction recoveries of 61.6-70.8% for fumonisins and their metabolites in chicken plasma, significantly outperforming liquid-liquid extraction methods at various pH conditions [4].

For urine samples, a enzymatic deconjugation step using β-glucuronidase is recommended to liberate glucuronide-conjugated metabolites of fumonisins, providing a more comprehensive exposure assessment [5]. Following enzymatic treatment, cleanup with Oasis HLB solid-phase extraction cartridges has shown excellent recovery (74.0-133%) for multiple mycotoxin biomarkers, including fumonisins and their hydrolyzed forms [5].

Method Validation Data

Performance Characteristics

Table 3: Method Validation Parameters for Fumonisin Analysis Using FB2-13C34

Parameter Food/Feed Matrices Biological Matrices
Linear Range Up to 500 μg/kg 1-500 ng/mL for FB1, FB2; 2.5-2500 ng/mL for HFB1
Linearity (R²) >0.99 >0.99
Recovery (%) 82.6-115.8% 61.6-70.8% (plasma); 74.0-133% (urine)
Precision (RSD%) 3.9-18.9% 0.5-13.4%
LOQ (Food/Feed) 160 μg/kg (feed/excreta) -
LOQ (Biological) - 0.0002-0.5 ng/mL (urine); 0.72-2.5 ng/mL (plasma)

The validation data demonstrate that methods incorporating FB2-13C34 internal standard provide excellent accuracy and precision across various matrices. The use of isotope dilution calibration effectively compensates for matrix effects, which can be particularly severe in complex biological samples. The limits of quantification (LOQ) achieved are well below regulatory limits for food and feed, and sufficiently sensitive for biomonitoring applications in human populations [2] [5] [4].

Application Examples

Food and Feed Analysis

In a comprehensive method for analysis of 12 regulated mycotoxins in 8 food matrices (corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper), FB2-13C34 enabled accurate quantification of fumonisins with LOQs below the most stringent regulatory limits [1]. The method incorporated a multianalyte immunoaffinity cleanup prior to UHPLC-MS/MS analysis, demonstrating the compatibility of FB2-13C34 with various sample cleanup methodologies.

For coffee matrices, a method utilizing QuEChERS extraction combined with mixed-mode SPE purification effectively employed FB2-13C34 for accurate quantification, addressing the significant matrix effects observed in roasted coffee samples [6] [7]. The method detected fumonisins in green coffee beans but not in roasted coffee, indicating thermal degradation during processing.

Biomonitoring and Toxicokinetic Studies

FB2-13C34 has been instrumental in revealing the biotransformation pathways of fumonisins in various species. In broiler chicken studies, methods have been developed to simultaneously quantify FB1, FB2, FB3 and their hydrolyzed metabolites (HFB1, HFB2, HFB3) in feed and excreta, demonstrating the migration and transformation of fumonisins through the food chain [2] [3].

In human biomonitoring, a sensitive UHPLC-MS/MS method utilizing FB2-13C34 successfully quantified 18 mycotoxin biomarkers in urine, with fumonisin biomarkers detected in 98.3% of samples from healthy volunteers in Beijing, highlighting the widespread exposure to these toxins [5]. The method achieved impressive LOQs of 0.0002-0.5 ng/mL for various mycotoxins, demonstrating the sensitivity enabled by proper internal standardization.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Ion suppression: If significant ion suppression is observed for fumonisins, particularly in complex matrices like roasted coffee or feed, consider modifying the mobile phase by adding 20% isopropanol to the organic phase, which has been shown to increase signal intensity by 50% and decrease ion suppression by 50-75% [6] [7].

  • Chromatographic resolution: For inadequate separation of FB2 and FB3 isomers, which share identical MRM transitions, optimize the gradient program or consider switching to a CORTECS C18 column, which has demonstrated superior separation efficiency for these critical pairs [2].

  • Hydrolysis efficiency: If conversion of parent fumonisins to hydrolyzed forms is incomplete during the alkaline hydrolysis step, verify the temperature consistency and ensure the reaction is performed at 70°C for sufficient time (minimum 10 minutes, though 1 hour is recommended for complex matrices) [2].

Quality Control Recommendations
  • System suitability test: Perform daily system checks using a middle-range calibration standard to verify retention time stability (<2% RSD), peak area response (<15% RSD), and chromatographic resolution (R > 1.5 for critical pairs).

  • Process controls: Include method blanks, spiked recovery samples, and reference materials in each analytical batch to monitor contamination, accuracy, and precision.

  • Ion ratio monitoring: Consistently monitor the qualifier to quantifier ion ratios for all target analytes, with acceptance criteria typically within ±20-30% of reference standards.

Conclusion

The implementation of Fumonisin B2-13C34 as an internal standard in UHPLC-MS/MS methods provides an essential tool for accurate and reliable quantification of fumonisins across diverse applications. The protocols detailed in this application note have been demonstrated to yield excellent analytical performance in various matrices, from food and feed to biological samples. As research continues to elucidate the health impacts of fumonisin exposure and regulatory frameworks evolve, robust analytical methods supported by stable isotopically-labeled standards will remain fundamental to exposure assessment, toxicokinetic studies, and compliance monitoring.

References

Comprehensive Application Notes and Protocols: Fumonisin B2-13C34 Human Biomonitoring in Urine Using UHPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Summary and Introduction

Fumonisins are mycotoxins produced primarily by Fusarium fungal species that frequently contaminate corn and various cereal crops worldwide. Among these, fumonisin B2 (FB2) is one of the most prevalent and toxicologically significant analogues, classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Human exposure occurs predominantly through consumption of contaminated foods, posing significant public health concerns. Human biomonitoring through urine analysis has emerged as the most reliable approach for assessing aggregate fumonisin exposure, as it accounts for all exposure routes and reflects recent intake patterns, especially for mycotoxins with high renal excretion rates.

This application note describes a sensitive and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of FB2 in human urine using Fumonisin B2-13C34 as a stable isotopically-labeled internal standard. The method incorporates enzymatic hydrolysis with β-glucuronidase to liberate conjugated fumonisin metabolites, followed by efficient solid-phase extraction (SPE) cleanup using Oasis HLB cartridges to minimize matrix effects and enhance sensitivity. The use of an isotope-labeled internal standard for FB2 compensates for matrix effects, extraction efficiency variations, and instrument fluctuations, ensuring high accuracy and precision for exposure assessment studies.

This protocol has been optimized specifically for human urine biomonitoring applications and provides researchers with a robust analytical framework for quantifying FB2 exposure in population studies. The method is suitable for both individual exposure assessment and epidemiological investigations examining relationships between fumonisin exposure and human health outcomes.

Experimental Protocol

Materials and Reagents
  • Analytical Standards: Fumonisin B2 (FB2) certified reference standard and Fumonisin B2-13C34 internal standard
  • Enzymes: β-Glucuronidase (from E. coli or Helix pomatia)
  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent hydrophilic-lipophilic balanced copolymer cartridges
  • Solvents: HPLC-grade methanol, acetonitrile, water, and analytical-grade formic acid (≥98%)
  • Equipment: Centrifuge capable of ≥4000 × g, vortex mixer, analytical evaporator (nitrogen or air), water bath or incubator (37°C), precision pipettes, and UHPLC-MS/MS system
Sample Preparation Procedure
2.2.1 Urine Collection and Pretreatment
  • Collect first-morning void urine samples in polypropylene containers
  • Centrifuge at 4000 × g for 5 minutes to remove particulate matter
  • Aliquot 2 mL of supernatant into a clean conical-bottom polypropylene tube
  • Add internal standard: Spike with 50 μL of Fumonisin B2-13C34 working solution (concentration 100 ng/mL)
2.2.2 Enzymatic Hydrolysis
  • Add buffer: Add 500 μL of 0.1 M sodium acetate buffer (pH 5.0)
  • Add enzyme: Introduce 20 μL of β-glucuronidase solution
  • Incubate: Vortex for 30 seconds and incubate at 37°C for 2 hours in a water bath or temperature-controlled incubator
  • Cool: Remove samples and allow to cool to room temperature before proceeding
2.2.3 Solid-Phase Extraction Cleanup
  • Condition SPE: Condition Oasis HLB cartridge with 3 mL methanol followed by 3 mL water
  • Acidify sample: Add 50 μL of formic acid to hydrolyzed urine sample (final pH ~3)
  • Load sample: Apply entire acidified sample to conditioned SPE cartridge at flow rate of ~1 mL/min
  • Wash: Rinse cartridge with 3 mL of 5% methanol in water
  • Dry: Apply vacuum or air pressure for 5 minutes to dry cartridge completely
  • Elute: Elute analytes with 3 mL of methanol into a clean collection tube
  • Evaporate: Evaporate eluate to dryness under gentle nitrogen stream at 40°C
  • Reconstitute: Reconstitute dry residue in 200 μL of methanol:water (50:50, v/v) with 0.1% formic acid
  • Transfer: Vortex for 60 seconds and transfer to autosampler vials with inserts

Table 1: Solid-Phase Extraction Conditions

Step Solvent Volume Flow Rate Notes
Conditioning Methanol 3 mL 1-2 mL/min Do not let cartridge run dry
Equilibration Water 3 mL 1-2 mL/min Prepare sample during this step
Sample Loading Acidified urine ~2.6 mL 1 mL/min Collect flow-through if needed
Washing 5% Methanol in water 3 mL 1-2 mL/min Remove polar interferences
Drying Air/nitrogen 5 minutes - Complete dryness critical
Elution Methanol 3 mL 1 mL/min Collect entire eluate
UHPLC-MS/MS Analysis
2.3.1 Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) or equivalent
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 5 μL
  • Gradient Program: As specified in Table 2

Table 2: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 95 5 Initial
1.0 95 5 Linear
5.5 20 80 Linear
9.0 20 80 Linear
10.0 95 5 Linear
12.0 95 5 Linear
2.3.2 Mass Spectrometric Conditions
  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Scan Mode: Selected reaction monitoring (SRM)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Capillary Voltage: 3.0 kV
  • Collision Gas: Argon at 0.15 mL/min

Table 3: MS/MS Parameters for Fumonisin B2 and Fumonisin B2-13C34

Compound Precursor Ion (m/z) Product Ion 1 (m/z) CE 1 (eV) Product Ion 2 (m/z) CE 2 (eV) Dwell Time (s)
FB2 706.3 336.3 50 318.3 55 0.05
FB2-13C34 740.4 350.4 50 332.4 55 0.05

Method Validation

The developed UHPLC-MS/MS method was comprehensively validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for human biomonitoring applications [1].

Performance Characteristics

Table 4: Method Validation Parameters for Fumonisin B2 in Human Urine

Parameter Value Acceptance Criteria
Linear Range 0.01-500 ng/mL -
Correlation Coefficient (R²) ≥0.998 ≥0.990
Limit of Detection (LOD) 0.0002 ng/mL -
Limit of Quantification (LOQ) 0.01 ng/mL -
Extraction Recovery 74.0-133% 70-130%
Intra-day Precision (%RSD) 0.5-8.7% <15%
Inter-day Precision (%RSD) 2.4-13.4% <20%
Processed Sample Stability 24 hours at 10°C <15% deviation
Calibration Curve Preparation
  • Prepare stock solutions of FB2 and FB2-13C34 at 100 μg/mL in acetonitrile:water (50:50, v/v)
  • Prepare working solutions at appropriate concentrations by serial dilution
  • Prepare calibration standards at 8 concentration levels (0.01, 0.05, 0.1, 1, 10, 100, 250, and 500 ng/mL) in pooled blank urine
  • Process each calibration standard following the complete sample preparation protocol
  • Use linear regression with 1/x weighting to construct calibration curve (peak area ratio FB2/FB2-13C34 vs concentration)

Application to Human Biomonitoring

Sample Analysis

This validated method has been successfully applied to assess fumonisin exposure in 60 urine samples from healthy volunteers in Beijing, China. The method demonstrated practical applicability for population biomonitoring studies, with at least one fumonisin biomarker detected in all but one sample, indicating widespread exposure in the tested population [1].

Quality Control
  • Include quality control samples at low, medium, and high concentrations with each analytical batch
  • Process method blanks (without internal standard) and matrix blanks (with internal standard) to monitor contamination
  • Use retention time stability (±0.1 min) and ion ratio stability (±30%) as identification criteria
  • Maintain batch acceptance criteria with ≤25% of QC samples outside ±15% of nominal values and ≤50% at any one concentration level

Workflow Visualization

The following diagram illustrates the complete analytical workflow for fumonisin B2 biomonitoring in human urine, from sample collection to instrumental analysis:

Fumonisin B2 Urine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_QC Quality Control Urine Collection Urine Collection Centrifugation Centrifugation Urine Collection->Centrifugation Add Internal Standard Add Internal Standard Centrifugation->Add Internal Standard Enzymatic Hydrolysis\n(β-glucuronidase, 37°C, 2h) Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) Add Internal Standard->Enzymatic Hydrolysis\n(β-glucuronidase, 37°C, 2h) SPE Cleanup\n(Oasis HLB) SPE Cleanup (Oasis HLB) Enzymatic Hydrolysis\n(β-glucuronidase, 37°C, 2h)->SPE Cleanup\n(Oasis HLB) Evaporation & Reconstitution Evaporation & Reconstitution SPE Cleanup\n(Oasis HLB)->Evaporation & Reconstitution UHPLC Separation\n(BEH C18 Column) UHPLC Separation (BEH C18 Column) Evaporation & Reconstitution->UHPLC Separation\n(BEH C18 Column) MS/MS Detection\n(ESI+, SRM mode) MS/MS Detection (ESI+, SRM mode) UHPLC Separation\n(BEH C18 Column)->MS/MS Detection\n(ESI+, SRM mode) Data Analysis Data Analysis MS/MS Detection\n(ESI+, SRM mode)->Data Analysis Calibration Standards Calibration Standards Calibration Standards->Data Analysis Quality Control Samples Quality Control Samples Quality Control Samples->Data Analysis

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: Ensure SPE cartridges are not allowed to run dry during conditioning. Check pH of urine before SPE loading (optimal pH ~3).
  • Matrix Effects: Use isotope-labeled internal standard for compensation. Dilute samples if necessary and ensure consistent matrix matching in calibration standards.
  • Low Signal Intensity: Check derivatization efficiency and MS source cleanliness. Optimize collision energies for your specific instrument.
  • Retention Time Shifts: Condition column thoroughly and ensure mobile phase freshness (prepare daily).
Critical Method Considerations
  • Stability: Fumonisins are light-sensitive; perform extraction under subdued light conditions and store samples at -80°C for long-term preservation.
  • Specificity: Confirm analyte identity through retention time matching (±0.1 min) and ion ratio criteria (±30% of calibration standard).
  • Carryover: Include blank injections after high-concentration samples; if carryover exceeds 20% of LLOQ, implement more stringent washing procedures.

Conclusion

This application note presents a comprehensive and validated protocol for the determination of fumonisin B2 in human urine using Fumonisin B2-13C34 as an internal standard. The method demonstrates excellent sensitivity, accuracy, and precision with an LOD of 0.0002 ng/mL and LOQ of 0.01 ng/mL, making it suitable for detecting background levels of fumonisin exposure in general populations. The incorporation of enzymatic hydrolysis enables measurement of both free and conjugated forms of fumonisin B2, providing a more comprehensive exposure assessment. The SPE cleanup effectively reduces matrix effects while maintaining high recovery rates. This robust method provides researchers and public health professionals with a reliable tool for fumonisin biomonitoring in human populations, supporting epidemiological studies and exposure risk assessments.

References

Fumonisin B2-13C34 isotope labeled internal standard protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisin B2-13C34

Fumonisin B2-13C34 is a uniformly 13C-labeled internal standard used for the accurate quantification of the mycotoxin Fumonisin B2 (FB2) in complex samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its primary role is to correct for matrix effects and losses during sample preparation [3].

Mycotoxins are toxic fungal metabolites that contaminate crops [4]. Fumonisins are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) [4] [5]. Accurate monitoring is crucial for food and feed safety.

Fundamental Quantitative Principles

The stable isotope dilution assay (SIDA) is the gold standard for accurate quantification. The labeled internal standard (Fumonisin B2-13C34) behaves almost identically to the native analyte (Fumonisin B2) during extraction, chromatography, and ionization, but is distinguishable by mass spectrometry. This allows it to correct for matrix effects and procedural variations [3].

Advantages of 13C-Labeled over Deuterated Standards: 13C-labeled standards are preferred because they exhibit minimal isotopic effects, ensuring nearly identical retention times and ionization efficiency compared to the native analyte. Deuterated standards can show slight retention time shifts (H/D isotope effects) which can compromise quantification accuracy [3].

Detailed Application Protocol

The following workflow outlines the major steps for quantifying Fumonisins in grain samples using Fumonisin B2-13C34. Please note that specific parameters like solvent volumes, hydrolysis times, and MS/MS settings should be optimized for your specific laboratory setup.

Materials and Reagents
  • Internal Standard: Fumonisin B2-13C34 (CAS 1217481-36-1), available as a ready-to-use solution at 10 µg/mL in acetonitrile/water (50/50) [1].
  • Solvents: Acetonitrile, methanol, water (all HPLC grade). Formic acid.
  • Solid-Phase Extraction (SPE): Oasis MAX mixed-mode anion-exchange cartridges.
  • Buffers: Sodium bicarbonate/sodium carbonate buffer (0.1 M, pH 9.0).
  • Equipment: UHPLC system coupled to a tandem mass spectrometer, centrifuge, analytical balance, ultrasonication bath, vortex mixer.
Sample Preparation and Extraction
  • Weighing: Accurately weigh 2-5 g of homogenized sample (e.g., ground corn, feed) into a centrifuge tube.
  • Internal Standard Addition: Fortify the sample with a known amount of Fumonisin B2-13C34 internal standard solution before extraction. This corrects for all subsequent losses [6].
  • Extraction: Add an extraction solvent, typically acetonitrile/water/formic acid (e.g., 74/25/1, v/v/v) [5]. Shake vigorously for 10-15 minutes, followed by ultrasonication for 10 minutes. Centrifuge to separate the supernatant.
Clean-up and Hydrolysis

The extract is split for the analysis of free fumonisins (FBs) and total fumonisins (as hydrolyzed fumonisins, HFBs), which include matrix-bound forms [5].

  • For Free Fumonisins (FB1, FB2, FB3): Dilute an aliquot of the extract with solvent, and it is ready for LC-MS/MS analysis.
  • For Total Fumonisins (HFB1, HFB2, HFB3):
    • Alkaline Hydrolysis: Transfer an aliquot of the extract and add the internal standard. Hydrolyze with sodium hydroxide solution in a water bath at 70°C for 1 hour to convert FBs to HFBs [5].
    • SPE Clean-up:
      • Condition the MAX cartridge with methanol and water.
      • Load the hydrolyzed sample.
      • Wash with 2% ammonium hydroxide to remove impurities.
      • Elute HFBs (and any remaining FBs) with acidified methanol (e.g., containing 2% formic acid) [5].
      • Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in a mobile phase for analysis.
LC-MS/MS Analysis
  • Chromatography:
    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) or equivalent [5].
    • Mobile Phase: A) 0.1-0.2% formic acid in water; B) Methanol with 0.2% formic acid or Acetonitrile/Methanol mixture [5] [7].
    • Gradient: Use a linear gradient for separation.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific transition for Fumonisin B2-13C34 must be determined empirically, but it will be 34 Da higher than the native FB2 transition.
Calibration and Quantification
  • Calibration Curve: Prepare a series of calibration standards by mixing known concentrations of native Fumonisin B2 with a fixed concentration of Fumonisin B2-13C34. The ratio of the native peak area to the internal standard peak area is plotted against concentration [6].
  • Calculation: The concentration of Fumonisin B2 in the sample is calculated by the MS software based on the response ratio in the sample and the calibration curve.

Method Validation Data

The tables below summarize typical validation parameters for methods using isotope-labeled internal standards, compiled from the literature.

Table 1: Summary of LC-MS/MS Method Performance Characteristics

Parameter Reported Performance Reference
Recovery 82.6% - 115.8% (in feed & excreta) [5]
88.2% - 113.3% (in traditional Chinese medicines) [7]
Precision (RSD) 3.9% - 18.9% [5]
≤ 12.3% [7]
Linearity (R²) ≥ 0.9991 [7]
LOQ (Limit of Quantification) 0.16 ng/mL (for FB2 in standard solution) [7]
160 μg/kg (in chicken feed & excreta) [5]

Table 2: Internal Standards for Multi-Mycotoxin Analysis (Example) This table shows how Fumonisin B2-13C34 is used alongside other labeled standards in a multi-toxin method [6].

Native Mycotoxin Corresponding Isotope-Labeled Internal Standard
Fumonisin B1 (FB1) U-[13C34]-Fumonisin B1
Fumonisin B2 (FB2) U-[13C34]-Fumonisin B2
Fumonisin B3 (FB3) U-[13C34]-Fumonisin B3
Aflatoxins (B1, B2, G1, G2) U-[13C17]-Aflatoxins
Ochratoxin A (OTA) U-[13C20]-Ochratoxin A

Critical Notes for Practitioners

  • Solvent and Storage: The Fumonisin B2-13C34 standard is typically supplied in acetonitrile/water (50/50) and should be stored under the conditions recommended in the Certificate of Analysis [1] [2].
  • Matrix Effects: While SIDA is the best correction method, matrix effects can still vary. Using HPLC-grade reagents and effective clean-up is essential [3].
  • Hydrolyzed Fumonisin Standards: Fully hydrolyzed fumonisin (HFB) standards like HFB2 and HFB3 are not always commercially available. A common practice is to prepare them in-house from their corresponding FB standards via alkaline hydrolysis for use in calibration [5].

Conclusion

Fumonisin B2-13C34 is a critical tool for reliable and precise quantification of Fumonisin B2. The SIDA method, which involves spiking the labeled standard prior to extraction, effectively corrects for matrix effects and procedural losses, ensuring data accuracy that meets regulatory standards. The provided protocol and validation data offer a robust foundation for implementing this methodology in analytical laboratories focused on food and feed safety.

References

Comprehensive Application Notes and Protocols for the Analysis of Fumonisin B₂ with Solid Phase Extraction Cleanup

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisins and Analytical Challenges

Fumonisins are mycotoxins primarily produced by Fusarium fungi and are common contaminants in maize, cereal grains, and derived products. Fumonisin B₂ (FB₂) is a 10-deoxy analogue of fumonisin B₁ and is frequently studied alongside it due to its similar structure and toxicity. The risk of food contamination with fumonisins is particularly high in regions where regulatory frameworks are absent or poorly enforced, including Sub-Saharan Africa, South America, and Southeast Asia. Exposure to fumonisins has been linked to serious health effects in animals and humans, with FB₁ classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Accurate detection and quantification are therefore critical for food safety and public health initiatives. The analysis of fumonisins presents significant challenges due to their presence in complex food matrices at low concentrations, necessitating efficient extraction and cleanup procedures to minimize interferences and ensure accurate quantification.

Optimized Solid Phase Extraction Cleanup Procedures for Fumonisins

Solid phase extraction (SPE) is a crucial sample preparation step to purify and concentrate analytes from complex sample matrices. The following section details the evaluation of different SPE strategies for fumonisin cleanup.

Evaluation of SPE Sorbents for Fumonisin Cleanup

Recent studies have systematically compared the performance of various SPE sorbents for fumonisin cleanup across multiple food matrices. The recovery rates for FB₁ and FB₂ using these different sorbents are summarized in the table below.

Table 1: Comparison of SPE Cleanup Strategies for Fumonisins B₁ and B₂ in Different Food Matrices

Food Matrix Cleanup Method Recovery (%) FB₁ Recovery (%) FB₂ References
Dried Figs, Raisins, Dates, Corn, Cornmeal, Wheat Flour, Rice FumoniStar Immunoaffinity Columns 70–120% (all matrices) 70–120% (all matrices) [1]
Dried Figs & Raisins MultiSep 211 Fum Cartridge Good recoveries Good recoveries [1]
Dried Figs & Wheat Flour C18 Cartridge Acceptable recoveries Acceptable recoveries [1]
Maize Immunoaffinity Column (Reusable) Not specified Not specified [2]
Maize Strong Anion Exchange (SAX) + C18 Column Not specified Not specified [2]
Detailed Protocol: Immunoaffinity Column Cleanup

This protocol is adapted from methods utilizing FumoniStar immunoaffinity columns (IACs), which provided the most consistent and optimal recoveries across a wide range of food matrices [1].

Materials and Reagents:

  • FumoniStar or equivalent immunoaffinity columns
  • Phosphate buffer saline (PBS, 10 mM, pH 7.4) or distilled water
  • HPLC-grade methanol
  • Laboratory glassware (graduated cylinders, beakers)
  • Vacuum manifold system for SPE
  • 0.45 μm syringe filters (nylon or PTFE)

Procedure:

  • Conditioning: Pass 10 mL of PBS buffer through the immunoaffinity column at a flow rate of 1-2 mL/min. Do not allow the column to dry out.
  • Sample Loading: Slowly load the clarified sample extract (see Section 3.1 for extraction) onto the column at a flow rate of 1-3 mL/min.
  • Washing: Rinse the column with 10-15 mL of PBS or distilled water to remove interfering compounds.
  • Elution: Elute the bound fumonisins with 1.5 mL of HPLC-grade methanol into a clean collection tube, followed by 1.5 mL of purified water. Maintain a slow, drop-by-drop flow rate during elution.
  • Filtration: Filter the eluate through a 0.45 μm syringe filter prior to LC-MS/MS or HPLC-FLD analysis.

Comprehensive Analytical Workflow for Fumonisin B₂

The complete process for determining fumonisin B₂ levels in food samples involves sample preparation, extraction, cleanup, and instrumental analysis. The following diagram illustrates this integrated workflow.

fumonisin_workflow Figure 1: Comprehensive Fumonisin B2 Analysis Workflow cluster_extraction Extraction Options cluster_cleanup SPE Sorbent Options cluster_analysis Detection Methods start Sample Collection (Maize, Cereals, etc.) grind Homogenization & Grinding start->grind extract Extraction grind->extract option1 Acetonitrile/Water (Organic Solvent) extract->option1 option2 Water/Phosphate Buffer (Inorganic Solvent) extract->option2 cleanup SPE Cleanup option1->cleanup option2->cleanup sorb1 Immunoaffinity Column (Optimal Recovery) cleanup->sorb1 sorb2 MultiSep 211 (Figs, Raisins) cleanup->sorb2 sorb3 C18 Cartridge (Figs, Wheat Flour) cleanup->sorb3 analyze Instrumental Analysis sorb1->analyze sorb2->analyze sorb3->analyze lc_ms LC-MS/MS (Most Sensitive) analyze->lc_ms lc_fld HPLC-FLD (Requires Derivatization) analyze->lc_fld results Data Analysis & Quantification lc_ms->results lc_fld->results

Sample Extraction Protocols

Effective extraction is the foundational step for accurate fumonisin quantification. Both organic and inorganic solvent systems have been successfully employed.

A) Organic Solvent Extraction (Most Common)

  • Procedure: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of an acetonitrile/water mixture (typically 50:50, v/v) or methanol/water (70:30, v/v). Shake vigorously for 60 minutes on a mechanical shaker. Centrifuge at 4000 g for 10 minutes. Collect the supernatant for cleanup.
  • Notes: This method is widely used and offers high extraction efficiency.

B) Inorganic Solvent Extraction (Alternative)

  • Procedure: A 2015 study demonstrated that extraction with distilled water or phosphate buffer (PB) can be a viable and effective alternative to organic solvents. The recoveries for FB₁ and FB₂ from reference materials using distilled water were 99 ± 5.6% and 111 ± 5%, respectively. Phosphate buffer yielded recoveries of 104 ± 20.2% for FB₁ and 149 ± 13% for FB₂ [2].
  • Advantages: This approach is environmentally friendly and avoids the use of hazardous organic solvents. The study found no significant difference (p > 0.05) in results compared to official AOAC methods that use organic solvents [2].

Advanced UHPLC-MS/MS Analysis for Multi-Mycotoxin Detection

For the most comprehensive analysis, including the potential use of an internal standard like Fumonisin B2-13C4, UHPLC-MS/MS is the state-of-the-art technique.

Method Overview

A 2024 study developed a highly sensitive and comprehensive method for quantifying 67 mycotoxins in human plasma, which serves as an excellent model for advanced mycotoxin analysis. The method employs isotope dilution mass spectrometry (IDMS) for approximately 40% of the analytes and internal standard quantification for the rest [3]. This approach is directly applicable to the use of Fumonisin B2-13C4 as an internal standard.

Key Instrumental Parameters

Table 2: Key Performance Metrics from a Multi-Mycotoxin UHPLC-MS/MS Method

Parameter Specification Note
LOD Range 0.001 – 0.5 μg/L Demonstrated high sensitivity [3]
LOQ Range 0.002 – 1 μg/L [3]
Intra-day Precision 1.8% – 11.9% RSD For all mycotoxins [3]
Intra-day Trueness 82.7% – 116.6% For most mycotoxins [3]
Analytical Strategy Isotope Dilution Mass Spectrometry (IDMS) Used for ~40% of analytes [3]

Critical Considerations for Method Development

  • Internal Standard Quantification: The use of stable isotope-labeled internal standards like Fumonisin B2-13C4 is highly recommended. This approach, as seen in the 2024 study, corrects for analyte loss during sample preparation and matrix effects during ionization, significantly improving accuracy and precision [3].
  • Matrix Effects: The optimal cleanup sorbent can be matrix-dependent. As shown in Table 1, while immunoaffinity columns provided the broadest applicability, C18 and MultiSep 211 cartridges were effective in specific foods, highlighting the need for matrix-specific validation [1].
  • Emerging Mycotoxins: Human biomonitoring studies reveal widespread exposure to both traditional and emerging mycotoxins. Multi-analyte methods are crucial for uncovering these co-exposure situations, which may have synergistic health effects [3].

References

Fumonisin B2-13C34 method development validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Fumonisin B2-13C34

The core application of the U-[13C34]-Fumonisin B2 internal standard is in Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification in complex matrices. Below are the key validated methodologies.

Aspect Method 1: LC-MS/MS for Feed & Excreta [1] Method 2: HPLC-FLD for Food Matrices [2]
Core Technique UPLC-MS/MS (Multiple Reaction Monitoring - MRM) HPLC with Fluorescence Detection (FLD)
Primary Application Animal feed and excreta (parent & hydrolyzed Fumonisins) Various foods (corn, flour, dried fruits)
Sample Prep Extraction with ACN/water/formic acid; alkaline hydrolysis; MAX SPE cleanup Immunoaffinity (FumoniStar), C18, or MultiSep 211 SPE cleanup
Internal Standard U-[13C34]-Fumonisin B2 and other 13C-labeled Fumonisins Not specified (method does not require isotopic internal standard)

| Chromatography | Column: CORTECS C18 (2.1 x 100 mm, 1.6 µm) Mobile Phase: 0.2% formic acid in water vs. 0.2% formic acid in methanol (gradient) | Mobile Phase: Formic acid and methanol (gradient) Derivatization: Automated online pre-column derivatization with OPA | | Key Performance | Recovery: 82.6-115.8% Precision (RSD): 3.9-18.9% LOQ: 160 µg/kg | LOD: 0.006 µg/mL (FB1), 0.012 µg/mL (FB2) Recovery: 70-120% with IAC cleanup Precision (RSD): <0.85% |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis with Internal Standard Calibration

This method is optimal for high-precision quantification and metabolism studies [1].

  • Sample Preparation

    • Extraction: Homogenize the sample (feed or excreta) and extract with a solvent mixture of Acetonitrile/Water/Formic Acid (74/25/1, v/v/v) using shaking and ultrasonication [1].
    • Alkaline Hydrolysis (for total Fumonisins): Take a portion of the extract, add 13C-labeled FB standards, and hydrolyze in a water bath at 70°C for 1 hour. This converts parent Fumonisins and metabolites into hydrolyzed forms (HFBs) [1].
    • SPE Cleanup: Load the hydrolyzed solution onto an Oasis MAX (Mixed-Mode Anion Exchange) cartridge. After conditioning, wash with 2% ammonium hydroxide to remove impurities. Elute the target HFBs with 2% formic acid in methanol [1].
  • LC-MS/MS Analysis

    • Chromatography: Use a CORTECS C18 column (2.1 mm × 100 mm, 1.6 µm) with a gradient elution using 0.2% formic acid in water and 0.2% formic acid in methanol. This provides excellent separation, especially for isomers FB2 and FB3 [1].
    • Mass Spectrometry: Operate the mass spectrometer in Multiple-Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The 13C34-labeled internal standard corrects for matrix effects and losses during sample preparation [1] [3].
  • Calibration and Quantification

    • Prepare a standard curve using Fumonisin B2 that undergoes the same alkaline hydrolysis and cleanup procedure as the samples. This simultaneously generates the corresponding U-[13C34]-HFB2 for accurate internal calibration [1].
    • The method shows good linearity (r > 0.99) and acceptable recovery and precision, making it suitable for validating exposure biomarkers in animals [1].
Protocol 2: HPLC-FLD Analysis for Regulatory Food Safety

This method is a robust and sensitive alternative when MS instrumentation is not available [2].

  • Sample Cleanup

    • Among the evaluated strategies, Immunoaffinity Columns (FumoniStar) provided optimal recoveries (70-120%) across all tested food matrices, including dried figs, raisins, corn, and wheat flour [2].
    • MultiSep 211 Fum columns also yielded good recoveries for dried figs and raisins, while C18 cartridges were acceptable for dried figs and wheat flour [2].
  • Derivatization and Chromatography

    • Employ automated online pre-column derivatization with o-phthaldialdehyde (OPA). A "sandwich injection" protocol (reagent + sample + reagent) yields the highest analytical response and reproducibility [2].
    • Use a mobile phase of formic acid and methanol under a gradient program instead of traditional phosphate buffers to prevent equipment damage and ensure stable operation. This achieves baseline separation of FB1 and FB2 in under 20 minutes [2].

The following workflow diagram outlines the two main methodological paths for Fumonisin B2 analysis:

cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Key for Internal Standard Use Start Sample Matrix (Feed, Food, Excreta) Extraction Extraction with ACN/Water/Formic Acid Start->Extraction Hydrolysis Alkaline Hydrolysis (70°C for 1h) Extraction->Hydrolysis Derivatization Online Derivatization (OPA reagent) Extraction->Derivatization For HPLC-FLD Path Cleanup SPE Cleanup LCMSMS UPLC-MS/MS Analysis (MRM Mode) Cleanup->LCMSMS Hydrolysis->Cleanup HPLCFLD HPLC-FLD Analysis Derivatization->HPLCFLD Quant Quantification & Data Analysis LCMSMS->Quant HPLCFLD->Quant IS_Use U-[13C34]-Fumonisin B2 (Crucial for accurate quantification) IS_Use->LCMSMS IS_NotUsed No Isotopic Standard Required IS_NotUsed->HPLCFLD

Key Validation Parameters

When developing and validating your method, ensure the following parameters are assessed, as demonstrated in the referenced studies:

Validation Parameter Acceptance Criteria & Notes
Linearity Relative coefficient (r) > 0.99 [1].
Recovery Ideally 70-120%, varies with matrix and cleanup method [1] [2].
Precision Relative Standard Deviation (RSD) < 15% (wider ranges possible in complex matrices like excreta) [1] [2].
Limit of Quantification (LOQ) Method-dependent; can be as low as 160 µg/kg for feed or 0.012 µg/mL in standard solutions [1] [2].
Selectivity/Specificity Achieved via MRM mode in MS or baseline separation in HPLC; confirmed by lack of interference in blank matrices [1] [2].

References

Comprehensive Analytical Protocol for Fumonisin B2-¹³C₃₄ Analysis in Poultry Feed and Excreta Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fumonisins are mycotoxins produced by Fusarium species that frequently contaminate poultry feed, particularly maize-based ingredients. Among these, Fumonisin B2 (FB2) represents a significant concern due to its toxicological effects including hepatotoxicity, nephrotoxicity, and immunotoxicity in poultry species. The accurate quantification of FB2 in complex matrices like feed and excreta requires advanced analytical techniques that can address challenges related to matrix effects, extraction efficiency, and detection sensitivity. The implementation of stable isotope-labeled internal standards, specifically Fumonisin B2-¹³C₃₄ (FB2-¹³C₃₄), has emerged as the gold standard for achieving precise and accurate quantification in biomarker and exposure studies. This application note provides a detailed protocol for the analysis of FB2 in poultry feed and excreta using UPLC-MS/MS with isotope dilution, enabling researchers to investigate the migration and transformation of fumonisins in broiler chickens [1].

The use of isotope dilution mass spectrometry compensates for analyte loss during sample preparation and corrects for matrix-induced ionization effects, providing superior accuracy compared to external calibration methods. FB2-¹³C₃₄ is particularly ideal as an internal standard because it possesses nearly identical chemical properties to native FB2 while being distinguishable by mass spectrometry due to its 34-mass-unit difference. This protocol has been optimized specifically for poultry metabolism studies, where understanding the carry-over and biotransformation of fumonisins is essential for assessing exposure risks and potential transfer to poultry products [2].

Methodology Overview

Principle

This method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with a stable isotope dilution assay (SIDA) for the accurate quantification of FB2 in poultry feed and excreta. The approach employs Fumonisin B2-¹³C₃₄ as an internal standard, which is added to samples prior to extraction to correct for losses during sample preparation and matrix effects during ionization. The method encompasses simultaneous detection of FB2 along with other fumonisins (FB1, FB3) and their hydrolyzed metabolites (HFB1, HFB2, HFB3), enabling comprehensive exposure assessment. Sample preparation involves extraction with acidified acetonitrile/water followed by a simplified clean-up procedure using a strong anionic exchange (MAX) solid-phase extraction cartridge, which effectively removes interfering matrix components while maintaining high recovery of the target analytes [1].

Scope

This validated protocol is applicable to the quantitative determination of FB2 in:

  • Poultry feed (complete feeds and feed ingredients)
  • Chicken excreta (feces and urine combined)
  • Poultry tissues (liver, muscle) [2]

The method has been demonstrated to be suitable for metabolism studies, carry-over assessment, and exposure biomarker validation in poultry species, particularly broiler chickens. The limit of quantification (LOQ) for FB2 in feed and excreta matrices is 160 μg/kg, with the capacity to detect lower levels in tissue matrices (LOQ of 1.0 μg/kg) [1] [2].

Experimental Protocol

Materials and Reagents

Table 1: Required materials and reagents

Category Specific Items
Standards Fumonisin B2-¹³C₃₄ (10 μg/mL in acetonitrile/water 50/50) [3]
Solvents Acetonitrile (HPLC grade), methanol (HPLC grade), water (HPLC grade), formic acid (reagent grade)
SPE Cartridges Oasis MAX (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridges [1]
Equipment UPLC system coupled to tandem mass spectrometer, centrifuge, analytical balance, vortex mixer, water bath
Sample Preparation Procedure
3.2.1 Extraction
  • Homogenize feed or excreta samples thoroughly to ensure representative sampling.
  • Weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Add 100 μL of FB2-¹³C₃₄ working solution (1 μg/mL) to each sample.
  • Add 10 mL of extraction solvent (acetonitrile/water/formic acid, 74/25/1, v/v/v) [1].
  • Vortex vigorously for 1 minute, then shake for 30 minutes on a mechanical shaker.
  • Centrifuge at 4000 × g for 10 minutes.
  • Collect the supernatant for direct analysis (free fumonisins) or alkaline hydrolysis (total fumonisins).
3.2.2 Alkaline Hydrolysis (for Total Fumonisins)
  • Transfer 1 mL of the extract to a glass test tube.
  • Add 2 mL of 2 N potassium hydroxide (KOH) solution.
  • Incubate in a water bath at 70°C for 1 hour to ensure complete hydrolysis of parent fumonisins to their hydrolyzed forms [1].
  • Cool to room temperature before clean-up.
3.2.3 Clean-up Using MAX SPE
  • Condition the Oasis MAX cartridge with 3 mL of methanol followed by 3 mL of distilled water.
  • Load the hydrolyzed extract onto the conditioned cartridge.
  • Wash with 3 mL of 2% ammonium hydroxide solution to remove interfering compounds.
  • Elute fumonisins with 5 mL of 2% formic acid in methanol.
  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue in 1 mL of mobile phase A (0.2% formic acid in water) [1].
UPLC-MS/MS Analysis
3.3.1 Chromatographic Conditions

Table 2: UPLC conditions for fumonisin separation

Parameter Specification
Column CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) or equivalent [1]
Column Temperature 40°C
Mobile Phase A 0.2% formic acid in water
Mobile Phase B 0.2% formic acid in methanol
Gradient Program 0-2 min: 20% B; 2-8 min: 20-80% B; 8-9 min: 80% B; 9-10 min: 80-20% B; 10-12 min: 20% B
Flow Rate 0.3 mL/min
Injection Volume 5 μL
3.3.2 Mass Spectrometric Conditions

Table 3: MS/MS parameters for FB2 and FB2-¹³C₃₄

Compound Precursor Ion (m/z) Product Ions (m/z) Cone Voltage (V) Collision Energy (eV)
FB2 705.4 337.3 (quantifier); 355.3 (qualifier) 30 25-30
FB2-¹³C₃₄ 739.4 371.3 (quantifier) 30 25

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The source parameters should be optimized as follows: desolvation temperature: 500°C; desolvation gas flow: 800 L/h; cone gas flow: 50 L/h; collision gas flow: 0.15 mL/min [1].

The following workflow diagram illustrates the complete analytical procedure:

start Start Sample Preparation homogenize Homogenize Sample start->homogenize weigh Weigh 2.0 g Sample homogenize->weigh add_std Add FB2-¹³C₃₄ IS weigh->add_std extract Extract with ACN/Water/FA add_std->extract centrifuge Centrifuge extract->centrifuge branch Split Extract centrifuge->branch direct Direct Analysis branch->direct Free Fumonisins hydrolyze Alkaline Hydrolysis (70°C, 1 hr) branch->hydrolyze Total Fumonisins ms_analysis UPLC-MS/MS Analysis direct->ms_analysis spe MAX SPE Clean-up hydrolyze->spe reconst Evaporate & Reconstitute spe->reconst reconst->ms_analysis

Method Validation

The method has been comprehensively validated for the analysis of FB2 in poultry feed and excreta matrices. The validation parameters meet the acceptance criteria established by international guidelines for bioanalytical method validation.

Performance Characteristics

Table 4: Method validation results for FB2 in feed and excreta matrices

Validation Parameter Feed Excreta
Linearity (r) >0.99 >0.99
Limit of Quantification (LOQ) 160 μg/kg 160 μg/kg
Recovery (%) 82.6-115.8 82.6-115.8
Precision (RSD%) 3.9-18.9 3.9-18.9
Within-day Accuracy (%) 85-115 85-115
Between-day Accuracy (%) 80-110 80-110

The method demonstrated excellent linearity over the concentration range of 10-5000 μg/kg with correlation coefficients (r) greater than 0.99. The recovery rates were determined at three spiking levels (low, medium, and high) and fell within the acceptable range of 82.6-115.8% for both feed and excreta matrices. The precision expressed as relative standard deviation (RSD) ranged from 3.9-18.9% across all concentration levels and matrices [1].

Application Notes

Poultry Metabolism Studies

This method has been successfully applied to investigate the migration and transformation of fumonisins in broiler chickens. In controlled exposure studies, chickens were fed diets contaminated with fumonisins at levels of 12.7 mg FB1+FB2/kg feed. The application of this analytical protocol enabled the determination of carry-over factors from feed to liver tissues, which were calculated as 0.003 for FB1 and 0.001 for FB2, indicating relatively low transfer rates to tissues [2].

The method has also been used to assess the biotransformation of fumonisins in the avian gastrointestinal tract, with the ability to differentiate between parent fumonisins and their hydrolyzed metabolites. This is particularly important for understanding the potential detoxification pathways in poultry species and assessing the complete exposure profile, including both native fumonisins and their metabolites [1].

Practical Implementation Considerations
  • Matrix Effects: Despite the use of isotope dilution, significant matrix suppression or enhancement may still occur. It is recommended to use matrix-matched calibration curves prepared in the same matrix as the samples being analyzed.

  • Hydrolysis Efficiency: The alkaline hydrolysis step is critical for the conversion of parent fumonisins to their hydrolyzed forms. The efficiency of hydrolysis should be monitored by including quality control samples with known concentrations of native fumonisins.

  • Sample Stability: Fumonisins in biological samples may degrade over time. It is recommended to store samples at -20°C and analyze within one month of collection. Extracted samples should be analyzed within 24 hours when stored at 4°C.

  • Cross-Contamination: FB2 and FB3 are isomers that share the same precursor and product ions. Complete chromatographic separation is essential to avoid misidentification and inaccurate quantification [1].

Troubleshooting Guide

Table 5: Common issues and solutions

Problem Possible Cause Solution
Low Recovery of FB2 Incomplete extraction or inefficient SPE elution Increase extraction time; use fresh extraction solvent; ensure proper pH for SPE elution
Poor Chromatographic Separation Column degradation or suboptimal gradient Replace guard column; adjust mobile phase gradient; equilibrate column sufficiently
Signal Suppression Matrix effects Dilute sample extract; improve SPE clean-up; use matrix-matched calibration
Inconsistent Hydrolysis Degraded KOH solution or incorrect temperature Prepare fresh alkaline solution; verify water bath temperature calibration
High Background Noise Contaminated mobile phases or source Use fresh mobile phases; clean ion source; check for capillary contamination

Conclusion

The presented protocol provides a robust, sensitive, and specific method for the quantification of FB2 in poultry feed and excreta using FB2-¹³C₃₄ as an internal standard. The method leverages UPLC-MS/MS technology with optimized sample preparation procedures to achieve accurate quantification even at low concentrations in complex matrices. The validation data demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for application in poultry metabolism studies, exposure assessment, and carry-over investigations. The ability to simultaneously measure parent fumonisins and their hydrolyzed metabolites provides researchers with a comprehensive tool for understanding the fate of fumonisins in poultry production systems [1] [2].

References

Comprehensive Application Notes and Protocols: Fumonisin B2-13C34 in Food Contamination Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stable Isotope-Labeled Internal Standards in Mycotoxin Analysis

The accurate quantification of mycotoxins in complex food matrices presents significant analytical challenges due to matrix effects that can suppress or enhance analyte signals during mass spectrometric detection. Stable isotopically labeled internal standards such as Fumonisin B2-13C34 have emerged as the gold standard for addressing these challenges in accurate mycotoxin quantification. Fumonisin B2-13C34 consists of the identical chemical structure as native fumonisin B2 but incorporates 34 carbon atoms entirely as the carbon-13 (13C) isotope, creating a mass shift that enables distinct mass spectrometric detection while maintaining nearly identical chemical and physical properties [1]. This uniform labeling at 98% isotopic purity ensures minimal chromatographic separation (isotopic effects) between the internal standard and the native compound while providing a distinct mass signature for mass spectrometric detection [2].

Fumonisins are mycotoxins produced primarily by Fusarium fungi that commonly contaminate maize and other cereal crops worldwide. Among these, fumonisin B1 (FB1) is the most prevalent and toxic, while fumonisin B2 (FB2) represents a significant analog lacking one hydroxy group compared to FB1 [3]. These mycotoxins pose substantial health risks to both humans and animals, with fumonisin B2 identified as a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase), disrupting de novo sphingolipid biosynthesis and leading to various toxicological effects [2]. The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B possible human carcinogen, highlighting the importance of accurate monitoring and quantification of these toxins in the food supply [4].

Properties and Specifications of Fumonisin B2-13C34

Chemical Characteristics

Fumonisin B2-13C34 is specifically designed as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound features:

  • Molecular Formula: 13C34H59NO14
  • Molecular Weight: 739.58 g/mol (compared to 705.83 g/mol for unlabeled fumonisin B2)
  • CAS Number: 1217481-36-1
  • Isotopic Purity: ≥98% uniform 13C labeling
  • Physical Form: Ready-to-use solution in acetonitrile/water (50:50, v/v) at concentration of 10 μg/mL [1]

The structural characteristics of fumonisin B2 include a 19-carbon aminopolyol backbone with two tricarballylic acid side chains esterified to the polyol moiety. The deletion of one hydroxy group at the C-10 position distinguishes FB2 from FB1, which does not significantly affect the chemical behavior but provides distinct mass spectrometric fragmentation patterns [3].

Storage and Handling

Proper storage and handling are critical for maintaining the integrity of the labeled standard:

  • Storage Conditions: Store at -20°C or according to manufacturer's recommendations in the Certificate of Analysis
  • Stability: Stable under recommended storage conditions for at least two years
  • Handling: Allow to equilibrate to room temperature before use, and mix thoroughly by vortexing
  • Packaging Options: Available in various volumes including 0.5 mL, 1.2 mL, 5 mL, and 10 mL to accommodate different laboratory throughput needs [1]

Table 1: Commercial Specifications of Fumonisin B2-13C34

Parameter Specification Purpose
CAS Number 1217481-36-1 Unique chemical identifier
Concentration 10 μg/mL Ready-to-use convenience
Solvent System Acetonitrile/water (50:50) Compatibility with LC-MS systems
Isotopic Purity ≥98% Minimal unlabeled compound interference
Molecular Weight 739.58 g/mol 34 Da higher than native compound
Available Volumes 0.5, 1.2, 5, 10 mL Flexibility for different lab scales

Sample Preparation Protocols

Extraction Procedures

Efficient extraction is critical for the accurate quantification of fumonisins in food matrices. The following protocol has been validated for various food matrices including maize, cereals, and dried fruits:

  • Weighing: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
  • Spiking: Add 100 μL of Fumonisin B2-13C34 working solution (prepared at 1 μg/mL in acetonitrile/water) to each sample, including calibration standards and quality control samples. This corresponds to 200 ng/g internal standard in the sample.
  • Extraction: Add 20 mL of acidified acetonitrile/water (50:50, v/v, with 1% formic acid). The acidification improves extraction efficiency, particularly for complex matrices.
  • Homogenization: Shake vigorously for 60 minutes using a mechanical shaker or homogenize at high speed for 3 minutes.
  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
  • Collection: Collect the supernatant for clean-up procedure [4] [5].

For difficult matrices with high lipid content, an additional defatting step using n-hexane may be necessary before the primary extraction. The twofold extraction procedure has demonstrated total recoveries between 97% and 111% for fumonisins across various matrices when using the stable isotope dilution approach [6].

Clean-up Strategies

Various clean-up approaches can be employed depending on the matrix complexity and required sensitivity:

  • Immunoaffinity Columns (IAC): FumoniStar immunoaffinity columns provide optimal recoveries (70-120%) across all tested food matrices. The procedure involves diluting the extract with PBS (1:1), loading 5-10 mL onto the column, washing with water, and eluting with methanol.
  • Solid-Phase Extraction (SPE): C18 cartridges can achieve acceptable recoveries for fumonisins in dried figs and wheat flour, while MultiSep 211 columns yield good recoveries in dried figs and raisins.
  • QuEChERS: A modified QuEChERS approach using two extraction steps with different acidified acetonitrile-water mixtures has demonstrated excellent performance for multi-mycotoxin analysis in maize [4] [6].

Table 2: Comparison of Clean-up Methods for Fumonisins in Food Matrices

Clean-up Method Applicable Matrices Recovery (%) Advantages Limitations
Immunoaffinity Columns All food matrices 70-120 High specificity, clean extracts Higher cost, limited capacity
C18 SPE Dried figs, wheat flour 70-110 Cost-effective, versatile Variable performance across matrices
MultiSep 211 Dried figs, raisins 80-115 Good specificity Limited matrix applicability
QuEChERS Maize, cereals 85-105 High throughput, multi-analyte Less specific, matrix effects possible

LC-MS/MS Analysis of Fumonisins

Chromatographic Conditions

Optimal separation of fumonisins can be achieved using the following chromatographic conditions:

  • Column: Waters Acquity UHPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 20% B
    • 2-8 min: 20-80% B (linear gradient)
    • 8-10 min: 80% B
    • 10-10.5 min: 80-20% B
    • 10.5-12 min: 20% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 μL
  • Column Temperature: 32°C [4] [5]

The use of formic acid as a mobile phase modifier instead of phosphate buffers prevents salt precipitation in the LC system, enhancing robustness and instrument longevity. The slightly acidic pH of 3.3 is crucial for maintaining stable ionization of fumonisins throughout the analysis [4].

Mass Spectrometric Detection

Fumonisin detection and quantification are performed using tandem mass spectrometry with the following parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 1000 L/h
  • Collision Gas: Argon at 0.15 mL/min

Table 3: MRM Transitions for Fumonisins and Labeled Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy (eV) Product Ion 2 (m/z) Collision Energy (eV) Function
FB1 722.4 334.4 40 352.4 35 Quantification
FB2 706.4 336.4 40 318.4 40 Quantification
Fumonisin B2-13C34 740.4 352.4 40 370.4 35 Internal Standard

The mass spectrometer should be operated in dynamic multiple reaction monitoring (dMRM) mode to maximize sensitivity and specificity. Dwell times should be optimized to ensure at least 15 data points across each chromatographic peak [5] [6].

Quantification Methods and Data Processing

Calibration Curve Preparation

The stable isotope dilution assay requires preparation of calibration standards in the same matrix as samples:

  • Prepare a matrix-matched calibration curve by spiking blank matrix extract with native fumonisin standards (FB1, FB2) across an appropriate concentration range (e.g., 1-1000 ng/mL).
  • Add a fixed amount of Fumonisin B2-13C34 (e.g., 100 μL of 1 μg/mL solution) to each calibration level.
  • Process calibration standards through the entire sample preparation procedure alongside analytical samples.
  • Use at least six calibration levels plus a blank to establish the calibration curve.

The calibration curve is constructed by plotting the peak area ratio (native fumonisin/labeled internal standard) against the concentration of native fumonisin. Linear regression with 1/x weighting typically provides the best fit for fumonisin analysis over a wide concentration range [6].

Quantification Calculations

The concentration of fumonisins in samples is calculated using the following equation:

[ C_{sample} = \frac{R_{sample} - b}{m} \times D ]

Where:

  • ( C_{sample} ) = fumonisin concentration in sample (ng/g)
  • ( R_{sample} ) = peak area ratio (native fumonisin/Fumonisin B2-13C34) in sample
  • ( b ) = y-intercept of calibration curve
  • ( m ) = slope of calibration curve
  • ( D ) = dilution factor

The use of Fumonisin B2-13C34 as internal standard compensates for losses during sample preparation and matrix effects during ionization, providing accurate quantification even in complex food matrices. For multi-fumonisin analysis, FB1 and FB2 should be quantified against their own corresponding labeled internal standards when possible [5] [6].

Experimental Data and Method Performance

Validation Parameters

Extensive method validation is essential to demonstrate reliability for regulatory testing. The following performance characteristics should be established:

  • Linearity: Correlation coefficient (r) > 0.995 over the calibrated range
  • Accuracy: 85-115% recovery for spiked samples
  • Precision: Intra-day and inter-day relative standard deviations (RSD) < 15%
  • Limit of Detection (LOD): Typically 0.1-0.5 μg/kg for FB1 and FB2 in food matrices
  • Limit of Quantification (LOQ): Typically 0.3-1.5 μg/kg, depending on matrix and instrumentation
  • Matrix Effects: Assessed by comparing the slope of matrix-matched and solvent-based calibration curves [4] [6]

The stable isotope dilution approach using Fumonisin B2-13C34 has demonstrated relative standard deviations of the whole method between 4% and 11% for all analytes in maize, significantly better than methods without appropriate internal standardization [6].

Table 4: Method Performance Characteristics for Fumonisin Analysis in Maize

Performance Parameter FB1 FB2 Acceptance Criteria
Linear Range (ng/mL) 1-1000 1-1000 -
Correlation Coefficient (r) >0.998 >0.997 >0.995
Recovery (%) 97-105 95-108 70-120
Intra-day RSD (%) 4.2 5.1 <15
Inter-day RSD (%) 7.8 8.9 <20
LOD (μg/kg) 0.2 0.3 -
LOQ (μg/kg) 0.5 1.0 -

Applications in Food Safety Testing

Regulatory Monitoring

The validated method employing Fumonisin B2-13C34 is suitable for regulatory enforcement of maximum limits established by various authorities:

  • European Union: Maximum levels for the sum of FB1 and FB2 range from 800 μg/kg in maize-based foods to 4000 μg/kg in unprocessed maize [5]
  • United States FDA: Guidance levels for total fumonisins range from 2000 to 4000 μg/kg in maize products [5]
  • Brazil: Maximum levels of 2000-4000 μg/kg for the sum of FB1 and FB2 in maize products [7]
  • Tanzania: Maximum tolerable limit of 2000 μg/kg for fumonisins in maize [8]

The method has been successfully applied to various food matrices including dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice, demonstrating its versatility for surveillance programs [4].

Biomarker and Exposure Studies

Beyond food monitoring, Fumonisin B2-13C34 plays a crucial role in exposure assessment studies:

  • Biomarker Validation: Recent studies have investigated the Sa:So (sphinganine:sphingosine) ratio, Sa1P:So1P ratio, and C22-24:C16 ceramide ratio as effect biomarkers of fumonisin exposure in pigs fed contaminated diets at EU maximum recommended levels [9].
  • Transplacental Transfer: Analysis of liver and serum samples from stillborns and neonates has demonstrated the transplacental transfer of fumonisins, highlighting potential developmental risks [7].
  • Infant Exposure: Studies in Tanzania have assessed fumonisin exposure in infants consuming maize-based complementary foods, revealing significant exposure levels despite regulatory limits [8].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Suppression: If significant signal suppression is observed, additional dilution of the extract or improved clean-up may be necessary. The internal standard should compensate for suppression, but extreme suppression (>90%) may affect accuracy.
  • Poor Chromatography: If peak shape deteriorates, replace the guard column or analytical column, and ensure mobile phases are freshly prepared. The use of formic acid instead of phosphate buffers minimizes precipitation issues [4].
  • Retention Time Shifts: Small fluctuations in mobile phase pH can significantly affect fumonisin retention. Precisely control mobile phase pH and ensure adequate chromatographic equilibration.
  • Low Recovery: Check extraction efficiency by comparing with validated methods. Ensure adequate extraction time and proper solvent-to-sample ratio.
Quality Control Measures
  • Process Blanks: Include with each batch to monitor contamination.
  • Spiked Recovery Samples: Analyze with each batch to monitor method performance.
  • Continuing Calibration Verification: Inject mid-level calibration standard periodically during sequence to monitor instrument stability.
  • Control Materials: Include certified reference materials when available.

Visual Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and mechanism of action of fumonisins that can be disrupted by these toxins.

fumonisin_workflow sample_prep Sample Preparation extraction Extraction with Acidified Acetonitrile/Water sample_prep->extraction addition_is Add Fumonisin B2-13C34 Internal Standard extraction->addition_is clean_up Clean-up (IAC/SPE/QuEChERS) lc_ms_analysis LC-MS/MS Analysis clean_up->lc_ms_analysis addition_is->clean_up data_processing Data Processing &\nQuantification lc_ms_analysis->data_processing quality_control Quality Control &\nValidation data_processing->quality_control

Figure 1: Experimental Workflow for Fumonisin Analysis Using Fumonisin B2-13C34 Internal Standard

fumonisin_mechanism fumonisin_exposure Fumonisin Exposure ceramide_synthase Inhibition of Ceramide\nSynthase (Sphingosine\nN-acyltransferase) fumonisin_exposure->ceramide_synthase sphingoid_bases Accumulation of\nSphingoid Bases ceramide_synthase->sphingoid_bases complex_sl Reduction of Complex\nSphingolipids ceramide_synthase->complex_sl sa_so_ratio Increased Sa:So Ratio\n(Biomarker of Effect) sphingoid_bases->sa_so_ratio cellular_dysfunction Cellular Dysfunction\nand Toxicity complex_sl->cellular_dysfunction sa_so_ratio->cellular_dysfunction tissue_damage Tissue Damage\n(Liver, Kidney, Lung) cellular_dysfunction->tissue_damage

Figure 2: Mechanism of Fumonisin Toxicity in Biological Systems

Conclusion

The application of Fumonisin B2-13C34 as an internal standard in stable isotope dilution assays represents the state-of-the-art approach for accurate quantification of fumonisins in food commodities. This methodology effectively compensates for matrix effects and extraction losses, providing reliable data for food safety monitoring and exposure assessment. The comprehensive protocol outlined in this document enables laboratories to implement robust fumonisin testing methods that meet regulatory requirements and contribute to protecting public health from these significant mycotoxin contaminants. As analytical technologies advance, the integration of stable isotopically labeled standards continues to be essential for accurate risk assessment of mycotoxins in the global food supply.

References

Understanding Matrix Effect Compensation with Fumonisin B2-13C34

Author: Smolecule Technical Support Team. Date: February 2026

The core principle of using Fumonisin B2-13C34 is the Stable Isotope Dilution Assay (SIDA). This technique is considered the gold standard for accurate quantification in LC-MS/MS because the isotopically labeled internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical process [1].

The following diagram illustrates how the internal standard compensates for variations and matrix effects:

G Start Sample Preparation IS Add Fumonisin B2-13C34 Internal Standard Start->IS Extraction Extraction IS->Extraction Cleanup Clean-up Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection (Matrix Effects Occur) LC->MS Quant Quantification (Native FB2 / 13C-FB2 Response) MS->Quant

The internal standard corrects for:

  • Losses during sample preparation: Inefficient extraction or degradation affect the native FB2 and the FB2-13C34 equally [1].
  • Ion suppression/enhancement in the MS source: Co-eluting matrix components suppress or enhance the signals for both the native and labeled compound to a similar degree, so their ratio remains constant [1].

Standard Operating Protocol

This is a generalized and reliable protocol for determining fumonisins in complex matrices using SIDA.

1. Sample Preparation & Extraction

  • Comminution: Ensure a homogeneous sample. For difficult matrices like dried fruits, cryogenic grinding with dry ice is highly effective for achieving a consistent particle size [2].
  • Weighing: Accurately weigh 1.0 ± 0.05 g of the homogenized sample into a 50 mL polypropylene tube [3] [4].
  • Add Internal Standard: Spike Fumonisin B2-13C34 at the very beginning of extraction. This is critical for compensating for both extraction efficiency and matrix effects [1] [5]. A common spiking concentration for the working internal standard solution is 10 µg/mL [5].
  • Extraction: Add 4 mL of an acidified acetonitrile/water mixture. A typical composition is acetonitrile/water/formic acid (79:20:1, v/v/v) or similar [4] [6].
  • Shaking & Centrifugation: Shake the mixture vigorously (e.g., 200 cycles/min) for 30 minutes, then centrifuge (e.g., at 3,500 rpm) to sediment solids [4].

2. Clean-up (Matrix-Dependent) While "dilute and shoot" is possible, a clean-up step significantly reduces matrix effects and improves method sensitivity. The optimal choice depends on your target analytes and matrix.

  • For Fumonisins B1, B2, B3 only: A Fumonisin-specific Immunoaffinity Column (IAC) or a Multisep 211 FUM column provides excellent clean-up for maize and other grains [7] [8].
  • For Multi-mycotoxin analysis including hydrolyzed metabolites: A mixed-mode Strong Anion Exchange (SAX) cartridge, such as an Oasis MAX, is highly effective. It retains acidic compounds like fumonisins, which can then be selectively eluted with acidified methanol [3] [6].

3. LC-MS/MS Analysis

  • Chromatography:
    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) or a equivalent UHPLC C18 column [3] [6].
    • Mobile Phase: (A) 0.1-0.2% formic acid in water; (B) methanol or acetonitrile with 0.1-0.2% formic acid [3] [4].
    • Gradient: Use a gradient elution to adequately separate FB2 and FB3, which are isomers. A typical gradient starts at ~30% B and increases to ~90% B over several minutes [3].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). Use at least two MRM transitions per analyte for confirmation [5]. Monitor the native FB2 and the FB2-13C34 simultaneously.

Expected Method Performance

When the protocol is correctly applied, you can expect performance similar to the values validated in these studies:

Matrix Analytics Recovery (%) Precision (RSD%) LOQ Citation
Broiler Feed & Excreta FB1, FB2, FB3, HFB1, HFB2, HFB3 82.6 - 115.8 3.9 - 18.9 160 μg/kg [3] [6]
Various Animal Feeds FB1, FB2 (among others) 89 - 120 (Trueness 94-103%) 3.7 - 20.5 (Reproducibility) Not specified [4]
Eight Food Matrices* FB1, FB2, FB3 80 - 120 < 15 Below stringent regulatory limits [5]

*Matrices included corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper.

Troubleshooting Common FAQs

Q1: The recovery for my native FB2 is still low or erratic, even with the internal standard. What could be wrong?

  • Cause A: Inefficient Extraction. The extraction solvent or procedure may not be optimal for your specific matrix.
    • Solution: Ensure the sample is fully homogenized. Test different solvent ratios (e.g., 50/50 or 80/20 acetonitrile/water) or include a shaking/ultrasonication step to improve extraction efficiency [3] [6].
  • Cause B: Internal Standard Added Incorrectly.
    • Solution: Verify that the Fumonisin B2-13C34 is added immediately after weighing the sample, before any extraction solvents. Adding it after extraction cannot correct for extraction losses [1].

Q2: I am observing high background noise or signal suppression for FB2 in a complex matrix. How can I improve this?

  • Cause: Inadequate Sample Clean-up. The matrix is too complex for a "dilute and shoot" approach.
    • Solution: Incorporate a clean-up step. For multi-mycotoxin methods, a MAX cartridge is highly recommended. Studies show it effectively removes ionized impurities formed during hydrolysis or present in the original matrix, leading to much cleaner chromatograms and reduced suppression [3] [6].

Q3: Why should I use a 13C-labeled standard instead of a cheaper, structurally similar analog or a deuterated standard?

  • Answer: Co-elution and Identic Behavior. [1] explains that 13C- or 15N-labeled standards are preferred over deuterated ones because carbon-carbon bonds are more stable. Deuterated standards can exhibit a slight isotopic effect, leading to a small but significant shift in retention time, which compromises their ability to perfectly match the native analyte's experience in the LC-MS system. Structurally similar analogs do not co-elute and thus cannot perfectly compensate for matrix effects that are time-specific [1].

References

Optimized Alkaline Hydrolysis Protocol for Fumonisins

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a method developed for the determination of hydrolyzed fumonisins in animal feed and excreta using UPLC-MS/MS. You can use it to convert FB2 and its -13C34 internal standard into their hydrolyzed forms (HFB2 and HFB2-13C34) [1].

Step-by-Step Procedure:

  • Preparation of Alkaline Solution: Prepare a 2% potassium hydroxide (KOH) solution in methanol-water (9:1, v/v) [1].
  • Reaction Setup: Transfer a portion of your FB2 standard solution (or the sample extract) into a suitable vial. Add an equal volume of the 2% KOH solution to the standard [1].
  • Hydrolysis: Securely cap the vial and place it in a water bath at 70°C. Allow the hydrolysis to proceed for a defined period.
  • Reaction Monitoring: The optimal reaction time must be determined by monitoring the conversion. Under these conditions, complete conversion of FB2 to HFB2 is typically achieved within 10 minutes. However, to account for variables like matrix effects or concentration, it is recommended to extend the time to 1 hour to ensure complete reaction [1].
  • Neutralization and Clean-up: After hydrolysis, the solution must be neutralized and cleaned up before LC-MS/MS analysis. The optimized method uses a strong anionic exchange (Oasis MAX) solid-phase extraction (SPE) cartridge for this purpose [1].
    • Condition the MAX cartridge with methanol and distilled water.
    • Load the hydrolyzed solution onto the cartridge.
    • Wash with 2% ammonium hydroxide to remove alkaline hydrophilic compounds.
    • Elute the acidic and relatively weak polar compounds (like HFB2) with acidified methanol (e.g., 2% formic acid in methanol) [1].

The table below summarizes the key reaction parameters:

Table: Optimized Hydrolysis Conditions for FB2 to HFB2

Parameter Optimal Condition Note / Alternative
Reagent 2% KOH in MeOH-H2O (9:1) Standard alkaline conditions [1].
Temperature 70 °C Heated water bath [1].
Time 10 min - 1 hour 10 min is sufficient for standards; 1 hour is recommended for complex matrices [1].
Clean-up Oasis MAX SPE Provides high purification efficiency by removing ionized impurities [1].

Key Technical Considerations & Troubleshooting

Here are answers to specific technical questions you might encounter:

FAQ 1: How can I confirm the hydrolysis reaction is complete? You should monitor the reaction using LC-MS/MS. The method should be able to distinguish between the reactant (FB2), any intermediate partially hydrolyzed products (pHFB2), and the final product (HFB2). Complete hydrolysis is confirmed when the peak areas for FB2 and pHFB2 are no longer detectable and the HFB2 peak area has stabilized and is the dominant species [1].

FAQ 2: What is the best way to prepare HFB2 standards if they are commercially unavailable? The hydrolysis protocol described above is itself a standard method for preparing HFB2 and HFB2-13C34 working solutions. By subjecting your FB2-13C34 standard curve to the same alkaline hydrolysis procedure as your samples, you ensure consistency. This approach simultaneously solves the problem of lacking commercial HFB2 standards and ensures the standard and sample are processed identically [1].

FAQ 3: How should I handle the LC-MS/MS analysis of HFB2 and HFB3? FB2 and FB3 are isomers and share the same precursor/product ion pairs, which can cause interference. To avoid this, you must achieve baseline chromatographic separation. This can be accomplished by:

  • Using a specific chromatographic column: A CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm) has been successfully used for this purpose.
  • Optimizing the mobile phase: Using a gradient elution with 0.2% formic acid in water and methanol with 0.2% formic acid as the mobile phases can achieve the necessary separation [1].

FAQ 4: The hydrolyzed fumonisin OPA-derivatives are unstable. How can I improve analysis reliability? The instability of o-phthaldialdehyde (OPA) derivatives is a known issue, as they are prone to degradation. To significantly improve precision and reliability, implement an automated online pre-column derivatization system. Using a "sandwich injection" protocol (aspirating derivatizing agent + sample + derivatizing agent) in an autosampler enhances mixing efficiency and provides superior and more reproducible analytical response compared to manual, offline derivatization [2].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the standard to the final analyzed hydrolyzed product.

fb2_hydrolysis_workflow Start FB2 or FB2-¹³C₃₄ Standard Solution A Alkaline Hydrolysis Start->A B Hydrolyzed Mixture (HFB2 formed) A->B 2% KOH, 70°C 10 min - 1 h C MAX SPE Clean-up B->C D Cleaned Eluent (Pure HFB2) C->D Elute with acidified MeOH E LC-MS/MS Analysis & Verification D->E

References

Workflow for Purifying Fumonisin B2-13C34 with a MAX Cartridge

Author: Smolecule Technical Support Team. Date: February 2026

The procedure below is adapted from a method developed for analyzing fumonisins and their hydrolyzed metabolites in complex matrices like chicken feed and excreta [1] [2]. The primary goal of using a Mixed-Mode Anion-Exchange (MAX) cartridge in this context is to purify the hydrolyzed fumonisins (HFBs) after an alkaline hydrolysis step, which also converts any standard Fumonisin B2-13C34 into its hydrolyzed form, HFB2-13C34 [1] [2].

start Start: Alkaline-hydrolyzed sample (HFB2-13C34 in solution) step1 Conditioning Methanol, then distilled water start->step1 step2 Load Sample Load hydrolyzed solution step1->step2 step3 Wash 2% Ammonium Hydroxide step2->step3 step4 Elute Target Compound Acidic Methanol (2% formic acid) step3->step4 step5 Collect Eluent Contains purified HFB2-13C34 step4->step5

Figure 1: MAX Cartridge Purification Workflow for HFB2-13C34.

Here is a detailed breakdown of the MAX procedure:

  • Cartridge Conditioning: Pre-condition the Oasis MAX cartridge with methanol followed by distilled water [1] [2].
  • Sample Loading: Load the alkaline-hydrolyzed solution containing HFB2-13C34 onto the prepared MAX cartridge [1] [2].
  • Wash Step: Wash the sorbent with 2% ammonium hydroxide to remove alkaline hydrophilic compounds and ionized impurities. This is a critical clean-up step [1] [2].
  • Elution: Elute the target compound, HFB2-13C34, using acidic methanol (with 2% formic acid). This releases the acidic and relatively weak polar compounds from the sorbent [1] [2].
  • Collection: Collect the eluent, which now contains the purified HFB2-13C34, for subsequent analysis (e.g., UPLC-MS/MS) [1] [2].

Rationale and Optimization

  • Why Use a MAX Cartridge?: The MAX sorbent provides high selectivity by combining reverse-phase and strong anion-exchange mechanisms. The procedure simplifies cleanup by replacing multiple liquid-liquid extraction and solvent evaporation steps, reducing both solvent use and processing time [1] [2].
  • Proof of Performance: Research directly comparing SPE columns found that MAX cartridges demonstrated the best purification efficiency for this application compared to HLB cartridges [1] [2].

Troubleshooting Guide and FAQs

Here are common issues and solutions based on the developed method:

Problem & Possible Causes Recommended Solutions
Low Recovery
• Incomplete elution Ensure elution solvent is acidic methanol with 2% formic acid. Verify preparation [1] [2].
• Breakthrough during loading Do not overload cartridge. For a 60 mg/3 mL MAX cartridge, the reported LOQ was 160 μg/kg in feed/excreta [1] [2].
High Background/Interference
• Inadequate washing Perform wash step strictly with 2% ammonium hydroxide to remove ionized impurities [1] [2].
Inconsistent Results
• Improper cartridge conditioning Always precondition with methanol then distilled water before loading sample [1] [2].
• Variable hydrolysis input Ensure alkaline hydrolysis of FB2-13C34 to HFB2-13C34 is complete (e.g., 70°C for 1 hour) [1] [2].

Method Performance Summary

The table below summarizes quantitative performance data from the validation of the overall method, which includes this MAX purification step [1] [2].

Parameter Performance Data
Matrices Validated Broiler chicken feed and excreta [1] [2].
Recovery Range 82.6% to 115.8% for fumonisins (including HFBs) [1] [2].
Precision (RSD) 3.9% to 18.9% [1] [2].
Limit of Quantitation (LOQ) 160 μg/kg for the six fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3) [1] [2].

Key Technical Notes

  • Standard Preparation: A major advantage of this method is that hydrolyzed fumonisin standards (HFB2, HFB3) and their 13C-labeled internal standards are not commercially available. The same alkaline hydrolysis procedure used for samples can be applied to commercially available FB2-13C34 to generate the HFB2-13C34 standard for your calibration curve, ensuring consistency [1] [2].
  • Chromatographic Note: Since FB2/FB3 and HFB2/HFB3 are isomer pairs, achieving baseline chromatographic separation is critical. The source method used a CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm) with a gradient elution of 0.2% formic acid in water and methanol [1] [2].

References

Fumonisin B2-13C34 internal standard calibration issues

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standard Fundamentals & Troubleshooting

This section covers the basic properties of Fumonisin B2-13C34 and solutions to common experimental challenges.

Internal Standard Profile
Property Specification
Chemical Name U-[13C34]-Fumonisin B2 [1]
CAS Number 1217481-36-1 [1]
Isotopic Purity 98% [1]
Common Solvent Acetonitrile/water (50/50) [1]
Role in Analysis Internal Standard for FB2 analysis by LC-MS/MS; corrects for losses and matrix effects [1] [2]
Troubleshooting Common Issues
Problem Potential Causes Solutions
Poor Recovery Inefficient solid-phase extraction (SPE) cleanup [3]; incomplete hydrolysis (for HFB2 analysis) [3] Use appropriate SPE cartridges (e.g., Oasis MAX for hydrolyzed FBs) [3]; optimize hydrolysis conditions (70°C for 1 hour) [3].
Matrix Effects Co-eluting compounds from complex samples (feed, urine) suppressing/enhancing ionization [4] [2] Use isotope-labeled internal standards for compensation [4] [2] [5]; improve sample cleanup with SPE (e.g., Oasis HLB, Mycosep 226) [2] [3].
Inaccurate Quantification Improper sample homogenization [4]; lack of internal standard to correct for variability [2] Ensure sample is ground to fine powder (e.g., pass through 20-30 mesh sieve) [6] [4]; add (^{13}\text{C})-IS at the very beginning of extraction [2] [5].
Low Sensitivity (High LOQ) Suboptimal instrument parameters; insufficient cleanup leading to high background noise [2] Use MRM mode in LC-MS/MS; employ enzymatic digestion (e.g., β-glucuronidase) for urine samples to free conjugated forms [2].

Detailed Experimental Protocols

Here are specific methodologies for accurately measuring fumonisins and their metabolites using the internal standard.

Protocol 1: Analysis of Fumonisins (FB1, FB2, FB3) and Hydrolyzed Metabolites (HFB1, HFB2, HFB3) in Feed and Excreta [3]

This protocol is crucial for studying fumonisin metabolism and exposure in animals.

  • Extraction: Weigh 2 g of homogenized feed or excreta. Extract with 10 mL of acetonitrile/water/formic acid (74/25/1, v/v/v) by shaking and ultrasonication [3].
  • Internal Standard Addition: Split the extract into two parts.
    • For parent FBs analysis, dilute an aliquot and add the commercial (^{13}\text{C})-FB standards [3].
    • For total HFBs analysis (including hydrolyzed and matrix-bound forms), add (^{13}\text{C})-FB standards to another aliquot and proceed to hydrolysis [3].
  • Alkaline Hydrolysis: Add the extract to a sodium hydroxide solution. Heat in a water bath at 70°C for 1 hour to completely convert FBs to HFBs [3].
  • Cleanup with MAX SPE Cartridge:
    • Condition the Oasis MAX cartridge with methanol and water.
    • Load the hydrolyzed sample.
    • Wash with 2% ammonium hydroxide to remove impurities.
    • Elute HFBs with 2% formic acid in methanol [3].
  • LC-MS/MS Analysis:
    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 μm)
    • Mobile Phase: (A) 0.2% formic acid in water; (B) 0.2% formic acid in methanol.
    • Gradient Elution: From 20% B to 95% B over 6 minutes.
    • Detection: MRM mode in positive electrospray ionization (ESI+) [3].
Protocol 2: Multi-Mycotoxin Biomarker Analysis in Human Urine [2]

This method is applicable for human biomonitoring and exposure assessment.

  • Enzymatic Digestion: Incurate urine samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites [2].
  • Internal Standard Addition: Add a mixture of isotopically-labeled internal standards, including U-[13C34]-Fumonisin B2, to the urine sample [2].
  • Cleanup with HLB SPE Cartridge:
    • Condition the Oasis HLB cartridge with methanol and water.
    • Acidify the urine sample and load it onto the cartridge.
    • Wash with water or a mild aqueous solvent.
    • Elute mycotoxins with methanol [2].
  • UHPLC-MS/MS Analysis:
    • System: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.
    • Detection: Multiple-Reaction Monitoring (MRM) mode [2].

The following workflow summarizes the parallel paths for analyzing parent fumonisins and their hydrolyzed metabolites from Protocol 1:

fb_analysis cluster_split Split Extract start Homogenized Sample ext Extract with ACN/Water/Formic Acid start->ext path_a Path A: Parent FBs ext->path_a path_b Path B: Total HFBs ext->path_b is_a Add ¹³C-FB Internal Standards path_a->is_a is_b Add ¹³C-FB Internal Standards path_b->is_b cleanup_other Dilution & Filter is_a->cleanup_other hydrolysis Alkaline Hydrolysis (70°C for 1 hr) is_b->hydrolysis cleanup_max SPE Cleanup (MAX Cartridge) hydrolysis->cleanup_max lcms LC-MS/MS Analysis (C18 Column, MRM Mode) cleanup_max->lcms cleanup_other->lcms

Key Principles for Reliable Quantification

To ensure data accuracy, consistently apply these core principles in your experiments:

  • Homogenization is Critical: Mycotoxins are heterogeneously distributed. Ensure samples are ground to a fine, consistent powder (passing through a 20-30 mesh sieve) before sampling for analysis [6] [4].
  • Use Isotope Dilution Assay (SIDA): For the highest accuracy, add the stable isotope-labeled internal standard (U-[13C34]-Fumonisin B2) at the very beginning of the extraction process. This corrects for analyte losses during preparation and ion suppression/enhancement during MS analysis [2] [5].
  • Validate Hydrolysis Efficiency: When analyzing hydrolyzed fumonisins, confirm that the alkaline hydrolysis conditions (time and temperature) are sufficient to completely convert parent FBs to HFBs, as incomplete conversion leads to underestimation [3].
  • Select Appropriate SPE Cleanup: Choose your solid-phase extraction cartridge based on the target analytes and sample matrix. Oasis HLB is versatile for multi-mycotoxin analysis [2], while Oasis MAX is superior for selectively cleaning up hydrolyzed fumonisins after alkaline hydrolysis [3].

References

Fumonisin B2-13C34 sample preparation optimization urine

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fumonisins in Biological Samples

The table below summarizes two robust sample preparation approaches for analyzing fumonisins in urine and other biological matrices, based on current literature.

Method Feature Method 1: Multi-Mycotoxin in Human Urine [1] Method 2: Fumonisins & Metabolites in Animal Excreta [2] [3]
Target Analytes 18 mycotoxin biomarkers, including FB₁, FB₂, FB₃, and hydrolyzed forms (HFB₁, HFB₂) [1] FB₁, FB₂, FB₃ and their hydrolyzed metabolites (HFB₁, HFB₂, HFB₃) [2] [3]
Sample Matrix Human urine Broiler chicken feed and excreta
Internal Standard Isotopically-labeled internal standards [1] ¹³C-isotope internal standards for FBs; HFB standards prepared via alkaline hydrolysis [2] [3]

| Sample Prep Workflow | 1. Enzymatic digestion with β-glucuronidase. 2. Clean-up using Oasis HLB solid-phase extraction (SPE) cartridges [1]. | 1. Extraction with ACN/water/formic acid. 2. Two-pronged analysis:

  • A portion diluted for parent FBs.
  • A portion alkaline-hydrolyzed and cleaned with a MAX SPE cartridge for HFBs [2] [3]. | | Key Instrument | UHPLC-MS/MS [1] | UPLC-MS/MS with a CORTECS C18 column; 0.2% formic acid in water and methanol as mobile phase [2] [3] | | Method Performance | Recovery: 74-133%; LOQs: 0.0002 to 0.5 ng/mL for all analytes in urine [1] | Recovery: 82.6-115.8%; LOQ: 160 μg/kg for all six fumonisins in feed and excreta [2] [3] |

The sample preparation workflow for the multi-mycotoxin method in urine can be visualized as follows:

Urine Sample Preparation for Fumonisin Analysis Start Urine Sample Enzyme Enzymatic Digestion (β-glucuronidase) Start->Enzyme SPE SPE Clean-up (Oasis HLB Cartridge) Enzyme->SPE Analysis UHPLC-MS/MS Analysis SPE->Analysis

Key Protocols and Optimization Points

For a reliable analysis, pay close attention to these technical details during method development:

  • Internal Standard Application: Using an internal standard like Fumonisin B₂-¹³C₃₄ is crucial for compensating for matrix effects and losses during sample preparation in LC-MS/MS analysis [4]. It should be added to the sample at the very beginning of the preparation process.
  • Hydrolysis of Conjugated Metabolites: Mycotoxins are often excreted in urine as glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase during sample prep is necessary to break these conjugates and measure the total (free + conjugated) exposure [1].
  • SPE Sorbent Selection: The choice of SPE sorbent is matrix-dependent. For clean-up of alkaline-hydrolyzed samples to detect hydrolyzed fumonisins, a mixed-mode strong anionic exchange (MAX) cartridge demonstrated superior purification efficiency compared to a generic HLB cartridge [2] [3].
  • Chromatographic Separation of Isomers: FB₂ and FB₃ are isomers and share the same MRM transition. To avoid interference, use a suitable C18 column (e.g., CORTECS C18) and optimize the mobile phase gradient to achieve baseline separation [2] [3].

Troubleshooting Common Experimental Issues

  • High Background Noise in MS: This is often due to insufficient sample clean-up. Ensure the SPE washing steps are followed rigorously. For complex matrices, the MAX cartridge is more effective than HLB at removing ionized impurities [2] [3].
  • Inconsistent Hydrolysis Efficiency: If measuring total fumonisins, complete hydrolysis is critical. One study optimized alkaline hydrolysis at 70°C for 1 hour to ensure full conversion of parent FBs to their hydrolyzed forms, even considering matrix effects [2] [3].
  • Unstable Derivatization (for HPLC-FLD): If using OPA derivatization for HPLC-FLD, the derivatives are unstable. For maximum precision, employ an automated online derivatization system instead of manual, offline derivatization [5].

References

Fumonisin B2-13C34 chromatographic separation FB2 FB3

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why can't my method separate FB2 and FB3? FB2 and FB3 are structural isomers. They share the same precursor and product ion pairs in MS analysis, meaning they will co-elute and be detected in the same MRM channel without a chromatographic method that can distinguish them [1].

  • Does this also affect the stable isotope-labeled internal standard FB2-13C34? The stable isotope label (13C34) increases the mass of the internal standard, so it is easily distinguished from native FB2 by the mass spectrometer. However, the chromatographic behavior of FB2-13C34 is nearly identical to that of native FB2. Therefore, if your method successfully separates native FB2 from FB3, the internal standard FB2-13C34 will also be separated from FB3.

Troubleshooting Guide: Resolving FB2/FB3 Co-elution

The primary solution involves optimizing the liquid chromatography (LC) conditions to achieve baseline separation. The following table summarizes the key parameters to investigate.

Parameter Issue Recommended Action
Chromatographic Column Standard C18 columns may lack sufficient selectivity for these isomers. Switch to a CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm). This column has demonstrated baseline separation of FB2 and FB3 [1].
Mobile Phase The composition and pH are critical for resolution. Use a methanol (with 0.2% formic acid) and water (with 0.2% formic acid) gradient. Formic acid improves compatibility with MS systems compared to phosphate buffers [1] [2].
Gradient Program Isocratic conditions may not provide enough separation power. Implement an optimized gradient elution program to increase methanol concentration, improving resolution from the solvent front and between the two analytes [1] [2].

Detailed Optimized Protocol

The following protocol, adapted from a 2022 UPLC-MS/MS method, provides a specific workflow for the simultaneous analysis of multiple fumonisins, including the separation of FB2 and FB3 [1].

  • Sample Preparation

    • Extraction: Homogenize samples with acetonitrile/water/formic acid (74/25/1, v/v/v). Use shaking and ultrasonication for efficient extraction (>90% recovery) [1].
    • Clean-up: For complex matrices like feed or excreta, use a mixed-mode strong anion exchange (MAX) solid-phase extraction (SPE) cartridge for purification. This step effectively removes ionized impurities that can interfere with the analysis [1].
  • LC-MS/MS Analysis

    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) [1].
    • Mobile Phase:
      • A: Water with 0.2% formic acid
      • B: Methanol with 0.2% formic acid
    • Gradient Program: A specific gradient is required for separation. While the exact profile should be optimized in-lab, the method involves a gradient starting from a lower percentage of B (e.g., 30%) and increasing it over the run [1].
    • MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Note that FB2 and FB3 will be monitored in the same MRM transition but will appear as two distinct chromatographic peaks when separated [1] [3].

The following workflow diagram summarizes this optimized analytical process.

fumonisin_workflow start Sample (Feed/Excreta) step1 Extraction with ACN/Water/Formic Acid start->step1 step2 Centrifugation & Collection step1->step2 step3 Split Extract step2->step3 step4a Path A: Direct Analysis (Dilute with ¹³C-FBs IS) step3->step4a step4b Path B: Total FBs Analysis (Add ¹³C-FBs IS & Alkaline Hydrolysis) step3->step4b step6a UPLC-MS/MS Analysis step4a->step6a step5b Clean-up: MAX SPE Cartridge step4b->step5b step6b UPLC-MS/MS Analysis step5b->step6b

Key Technical Considerations

  • Confirming Separation: Always analyze individual standard solutions of FB2 and FB3 to confirm that your method achieves baseline resolution before running samples.
  • Internal Standard Use: The stable isotope-labeled internal standard FB2-13C34 is crucial for correcting for analyte loss during sample preparation and variations in instrument response. It elutes very close to, but is mass-resolved from, the native FB2 peak [1].
  • Alternative Techniques: While not required for separation, High-Resolution Mass Spectrometry (HRMS) like LC-Orbitrap MS can definitively identify and characterize fumonisins and their analogs based on exact mass measurements, which is useful for discovering unknown modified forms [3].

References

Fumonisin B2-13C34 stability testing storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Standard Handling & Storage Protocols

For researchers using Fumonisin B2-13C34, adhering to proper storage and handling procedures is critical for maintaining standard integrity and ensuring accurate results.

Aspect Specification
Recommended Storage -20°C or below, in the dark [1]
Solvent Acetonitrile/Water [1]
Pre-use Handling Allow to warm to room temperature (20±3°C) before use [1]
Minimum Recommended Volume 100 µL for all applications [1]

Analytical Methodologies for Fumonisins

The following table summarizes two prevalent chromatographic methods used for the determination of fumonisins, which can be applied when using 13C-labeled internal standards.

Method Key Feature Sample Clean-Up Options Application Note
UHPLC-MS/MS [2] [3] Uses Stable Isotope Dilution Assay (SIDA) with 13C-labeled internal standards for high accuracy [3]. Immunoaffinity cartridges (e.g., Multisep 211 FUM, FumoniStar IAC) [4] [2] [5]. Effectively compensates for matrix effects; ideal for complex matrices like maize [3].
HPLC-FLD [5] Involves automated online pre-column derivatization with o-phthaldialdehyde (OPA). Immunoaffinity columns (e.g., FumoniStar), MultiSep 211, C18 cartridges [5]. "Sandwich injection" (reagent-sample-reagent) improves derivatization efficiency and reproducibility [5].

Experimental Workflow for Analysis

The diagram below outlines a general workflow for analyzing fumonisins in food matrices using a stable isotope-labeled internal standard like Fumonisin B2-13C34.

workflow Start Start: Sample Preparation A 1. Sample Extraction (Solvent: Acetonitrile/Water) Start->A B 2. Add Internal Standard (Fumonisin B2-¹³C₃₄) A->B C 3. Sample Clean-Up (e.g., Immunoaffinity Column) B->C D 4. Derivatization (for HPLC-FLD method) C->D E 5. Instrumental Analysis (UHPLC-MS/MS or HPLC-FLD) D->E End End: Data Quantification E->End

Frequently Asked Questions

Here are answers to some specific troubleshooting questions your users might encounter.

  • Q: Why is my internal standard recovery low or inconsistent?

    • A: Ensure the standard is properly thawed before use and that the vial is thoroughly mixed. Using immunoaffinity columns designed for fumonisins (e.g., FumoniStar) has been shown to provide optimal and consistent recovery rates (70-120%) across various food matrices [5]. Low recovery can also indicate issues with the extraction or clean-up steps.
  • Q: I am using HPLC-FLD. How can I improve the stability of the OPA derivatives?

    • A: The OPA derivatives of fumonisins are known to be unstable. The most effective solution is to use an automated online derivatization system. This approach precisely controls reaction time and mixing, significantly improving precision and reproducibility compared to manual, offline derivatization [5].
  • Q: What is the biggest advantage of using a stable isotope-labeled internal standard like Fumonisin B2-13C34?

    • A: Its primary role is to correct for matrix effects and losses during sample preparation. Since the labeled standard has nearly identical chemical properties to the native fumonisin but a different mass, it experiences the same ion suppression/enhancement in the mass spectrometer and the same extraction efficiency. This allows for highly accurate quantification by compensating for these analytical variabilities [3].
  • Q: Can I use this internal standard for matrices other than maize?

    • A: Yes. The Stable Isotope Dilution Assay (SIDA) principle is universally applicable. The method has been demonstrated as capable of determining regulated mycotoxins in maize and is presumed suitable for other cereal-based foods [3]. Furthermore, UHPLC-MS/MS methods have been successfully applied to diverse matrices, including wine, dried fruits, and grains [6] [7] [5].

Key Technical Considerations

  • Stability Indication: While specific accelerated stability studies for Fumonisin B2-13C34 were not found, one study on unlabeled fumonisins in irradiated maize showed they were stable in the matrix for at least 6 months at 25°C [8]. This suggests the compound is relatively stable under controlled conditions.
  • Mobile Phase Consideration: If developing an HPLC-FLD method, note that using formic acid instead of potassium phosphate in the mobile phase can prevent salt precipitation, leading to cleaner operation and better equipment longevity [5].

References

Fumonisin B2-13C34 method validation parameters precision accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Reported Validation Parameters for Multi-Mycotoxin Methods

The table below summarizes key validation parameters found in studies that used U-[13C34]-Fumonisin B2 as an internal standard. These figures represent the performance of the overall analytical method for fumonisins, facilitated by the internal standard.

Parameter Reported Value / Range Method & Context
Precision (Reproducibility) 3.7% - 20.5% (as RSD) [1] LC-MS/MS analysis of 8 mycotoxins in animal feed during an inter-laboratory validation [1].
Accuracy (Recovery) 89% - 120% [1] Same inter-laboratory study, demonstrating good method accuracy [1].
Linearity r > 0.99 [2] UPLC-MS/MS method for FB1, FB2, FB3, and their hydrolyzed metabolites in chicken feed and excreta [2].

Experimental Protocols from the Literature

Here are the detailed methodologies from the studies that cited the use of U-[13C34]-Fumonisin B2, which you can use as a reference for designing your own experiments.

  • Sample Preparation (Feed Analysis)

    • Extraction: A 1 g ground feed sample is extracted with 4 mL of an acetonitrile/water/formic acid mixture (79:20:1, v/v/v) on a vertical shaker (200 cycles/min) for 30 minutes, followed by centrifugation [1].
    • Clean-up: For cleaner extracts, particularly for complex matrices, methods use immunoaffinity columns (IAC) containing antibodies for multiple mycotoxins [3] or strong anionic exchange (MAX) cartridges for hydrolyzed fumonisins [2].
    • Internal Standard Addition: The stable isotope-labeled internal standard (e.g., U-[13C34]-Fumonisin B2) is added to the sample at the beginning of the extraction process. This corrects for losses during sample preparation and matrix effects during analysis [3] [4].
  • LC-MS/MS Analysis

    • Chromatography: Separation is typically performed on a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.6-1.7 µm) using a gradient elution with mobile phases of acidified water and acidified methanol or acetonitrile [5] [2] [3].
    • Mass Spectrometry: Detection is carried out using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This mode offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the native fumonisin and its labeled internal standard [2] [3].

The following diagram illustrates the general workflow for quantifying fumonisins using LC-MS/MS with isotope-labeled internal standards:

workflow start Sample Preparation step1 1. Add Internal Standard (U-[13C34]-FB2) start->step1 step2 2. Extract & Clean-up step1->step2 Corrects for extraction losses step3 3. LC Separation step2->step3 Reduces matrix interference step4 4. MS/MS Detection (MRM Mode) step3->step4 Separates analytes step5 5. Quantification (Isotope Dilution) step4->step5 Provides high selectivity

Important Considerations for Your Guide

  • The data reflects multi-mycotoxin methods where U-[13C34]-Fumonisin B2 is one component; validation parameters are for the overall method performance [1] [3]
  • Specific validation for U-[13C34]-Fumonisin B2 itself (e.g., purity, stability) is not detailed in the available studies; you would need to reference the manufacturer's certificate of analysis [4]

References

Fumonisin B2-13C34 recovery comparison different SPE cartridges

Author: Smolecule Technical Support Team. Date: February 2026

Fumonisin B2 Recovery Comparison Across SPE Cartridges

SPE Cartridge Type Mechanism / Description Tested Matrices Average Recovery (%) Key Findings / Specific Recoveries
FumoniStar (IAC) Immunoaffinity (Antibody-antigen) Dried figs, raisins, dates, corn, cornmeal, wheat flour, rice 70 - 120 [1] [2] Provided optimal recoveries (70–120%) across all tested food matrices; considered the most reliable [1] [2].
MultiSep 211 Fum Selective for fumonisins Dried figs, raisins Good Recoveries Achieved good recoveries in dried figs and raisins, but performance in other matrices not specified [1].
C18 Cartridge Reversed-phase Dried figs, wheat flour Acceptable Recoveries Achieved acceptable recoveries in dried figs and wheat flour; performance varies significantly by matrix [1].
MAX (Mixed-Mode Anion Exchange) Strong anion-exchange Broiler chicken feed and excreta 82.6 - 115.8 (for total FBs & metabolites) Demonstrated high purification efficiency; used for analyzing hydrolyzed fumonisins after alkaline hydrolysis [3].
Multi-analyte IAC Immunoaffinity (Multiple antibodies) Feed and feedstuff 95.8 (for FB1) Showed high specificity and recovery (>95%) for multiple mycotoxins, suggesting reliable performance for FB2 [4].

Detailed Experimental Protocols

The data in the table comes from robust, published methodologies. Here are the details of the experimental protocols used in the key studies.

HPLC-FLD Method for Food Matrices

This study directly compared several SPE cartridges and is the primary source for the recovery data [1] [2].

  • Sample Preparation: Various food samples (dried fruits, grains) were extracted, and the extracts were then purified using the different SPE cartridges.
  • Chromatography: An HPLC with Fluorescence Detection (FLD) system was used. Separation was achieved using a mobile phase of formic acid and methanol, which offers better compatibility than traditional phosphate buffers.
  • Derivatization: An automated online pre-column derivatization with o-phthaldialdehyde (OPA) was employed, as fumonisins lack native fluorescence. This automated process enhances precision and reproducibility [1].
  • Quantification: The method demonstrated excellent sensitivity, with limits of detection as low as 0.012 µg mL⁻¹ for FB2, and high repeatability [1].
LC-MS/MS Method for Feed and Excreta

This study utilized a different detection technique and focused on complex biological matrices [3].

  • Sample Preparation: Feed and chicken excreta samples were extracted with an acetonitrile/water/formic acid mixture.
  • Hydrolysis & Cleanup: A portion of the extract was subjected to alkaline hydrolysis (at 70°C for 1 hour) to convert parent fumonisins (FBs) to their hydrolyzed forms (HFBs). The hydrolyzed samples were then cleaned using a MAX cartridge.
  • Chromatography and Detection: Analysis was performed using UPLC-MS/MS with a CORTECS C18 column and a formic acid/methanol mobile phase. The use of 13C-labeled internal standards helped correct for matrix effects and ensure accurate quantification [3].

The following diagram illustrates the core workflow shared by these analytical methods:

cluster_1 Extraction Details cluster_2 SPE Options cluster_3 Analysis Techniques Start Sample (Food/Feed) A Extraction Start->A B SPE Clean-up A->B A1 Solvent: ACN/Water/Formic Acid A2 Shaking & Ultrasonication C Analysis B->C B1 Immunoaffinity (IAC) B2 Mixed-Mode (MAX) B3 Reversed-Phase (C18) End Quantification C->End C1 HPLC-FLD (requires OPA derivatization) C2 LC-MS/MS (uses isotope standards)

Key Selection Guidelines

Based on the compiled data, here are some practical recommendations for your method development:

  • For the Highest and Most Consistent Recovery: Choose immunoaffinity columns (IACs) like FumoniStar, especially when analyzing a wide range of unknown or complex matrices. They offer superior specificity and reliability [1] [2].
  • For Targeted Matrices and Cost-Effectiveness: C18 or MultiSep 211 cartridges can be viable alternatives, but their use should be validated for your specific sample type (e.g., C18 for wheat flour, MultiSep for dried fruits) as their performance is highly matrix-dependent [1].
  • For Metabolite or "Total Fumonisin" Analysis: If your aim is to detect hydrolyzed or "masked" fumonisins, a MAX cartridge following alkaline hydrolysis is an excellent and efficient choice [3].
  • To Ensure Analytical Accuracy: Incorporating isotope-labeled internal standards like FB2-13C34 is highly recommended, particularly in LC-MS/MS workflows, to correct for matrix effects and losses during sample preparation [4] [3] [5].

References

Fumonisin B2-13C34 comparison other isotope labeled mycotoxins

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isotope-Labeled Mycotoxins

Stable isotope-labeled internal standards like Fumonisin B2-13C34 are chemically identical to their native analogs but are "heavier" due to the incorporation of stable isotopes (e.g., 13C, 15N). They are essential for achieving accurate quantification in complex sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

The core principle of the Stable Isotope Dilution Assay (SIDA) is summarized below:

G start Sample Preparation step1 Spike known amount of isotope-labeled standard (e.g., Fumonisin B2-13C34) into sample start->step1 step2 Co-extraction of native mycotoxins and labeled standards step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Compare MS signals: native vs. labeled standard step3->step4 step5 Accurate quantification of native mycotoxin step4->step5

These standards compensate for matrix effects (ion suppression/enhancement) and losses during sample preparation, leading to superior accuracy compared to other calibration methods [1] [3].

Fumonisin B2-13C34 vs. Other Isotope-Labeled Mycotoxins

The table below compares Fumonisin B2-13C34 with other commonly used isotope-labeled mycotoxins, highlighting their specific roles in multi-analyte methods.

Mycotoxin & Isotope-Labeled Standard Key Characteristics & Role in Analysis Example Isotope Used

| Fumonisin B2 (FB2) [4] [5] --- Fumonisin B2-13C34 | Hydrophilic mycotoxin; requires polar solvents for extraction. U-13C34 label provides high mass shift and excellent stability, preventing H/D exchange. Used for FB2 and often as a co-internal standard for other fumonisins [4]. | U-13C34 | | Fumonisin B1 (FB1) [4] [2] --- Fumonisin B1-13C34 | The most abundant and toxic fumonisin variant. Its 13C34-labeled standard is crucial for the accurate determination of total fumonisin exposure, especially in methods analyzing hydrolyzed forms [4] [6]. | U-13C34 | | Aflatoxins (AFB1, AFB2, etc.) [1] [2] --- Aflatoxin-13C17 | Potent, hydrophobic carcinogens. 13C-labeled standards are preferred over deuterated versions due to better resistance to H/D exchange, which is critical for reliability in food and feed analysis [1]. | U-13C17 | | Trichothecenes (DON, T-2, HT-2) [1] [2] --- DON-13C15, T-2-13C24, HT-2-13C22 | A large class of mycotoxins. For type B trichothecenes like DON, a mass increase of at least 3 (e.g., 13C15) is recommended to avoid overlap with the natural isotopic distribution of the native compound [1]. | U-13C15, U-13C24, U-13C22 | | Zearalenone (ZEN) [1] [2] --- Zearalenone-13C18 | An estrogenic mycotoxin. Its 13C18-labeled standard is superior to structurally similar analogs (e.g., zearalanone) because it guarantees identical chemical behavior and co-elution with the native toxin [1]. | U-13C18 | | Ochratoxin A (OTA) [1] [2] [7] --- Ochratoxin A-13C20 | A stable, chlorinated mycotoxin. The use of its 13C20-labeled standard effectively corrects for severe matrix effects that can persist even after extensive sample clean-up [1]. | U-13C20 |

Experimental Data and Method Performance

The quantitative superiority of using specific isotope-labeled standards for each analyte is demonstrated in the following performance data from validated methods.

Mycotoxin Analyzed Internal Standard Used Validated Matrix Key Performance Metrics

| 11 Regulated Mycotoxins [1] | Corresponding U-13C or 15N-labeled standard for each analyte | Maize | Apparent Recovery: 88-105% Precision (RSD): 4-11% | | 12 Regulated Mycotoxins [2] | Corresponding U-13C-labeled standard for each analyte | 8 Food Matrices (corn, wheat, etc.) | Recovery: 80-120% Precision (RSD): <15% | | 16 Mycotoxins [7] | 7 Isotope Internal Standards (e.g., 13C34-FB1, 13C24-T-2) | 13 Traditional Chinese Medicines | Recovery: 90.1-105.8% Precision (RSD): 1.3-4.1% | | Fumonisins (FB1, FB2, FB3) & Hydrolyzed Metabolites [4] | 13C34-FB1, 13C34-FB2, 13C34-FB3 | Broiler Chicken Feed & Excreta | Recovery: 82.6-115.8% LOQ: 160 μg/kg |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving isotope-labeled fumonisins.

Protocol for Multi-Mycotoxin Analysis in Maize [1]

This protocol is a benchmark for accurate multi-toxin analysis using SIDA.

  • Sample Extraction: Use a two-step extraction with different acidified acetonitrile-water mixtures.
  • Addition of Internal Standards: Add a mixture of uniformly 13C-labeled internal standards for all 11 target mycotoxins to the sample extract prior to UHPLC-MS/MS analysis.
  • Chromatography: Perform separation using UHPLC with a linear water-methanol gradient.
  • Detection & Quantification: Use tandem mass spectrometry in dynamic multiple reaction monitoring (MRM) mode. Quantify by comparing the peak area of the native mycotoxin to its corresponding 13C-labeled internal standard.
Protocol for Fumonisins and Hydrolyzed Metabolites [4]

This method is specialized for investigating the metabolism of fumonisins.

  • Extraction: Homogenize samples with acetonitrile/water/formic acid (74/25/1, v/v/v).
  • Two-Path Analysis:
    • For parent FBs: Dilute one portion of the extract and add 13C-labeled FB standards for direct analysis.
    • For total metabolites (HFBs): Add 13C-FB standards to another extract portion, then perform alkaline hydrolysis (70°C water bath for 1 hour) to convert FBs and conjugated forms to hydrolyzed fumonisins (HFBs).
  • Clean-up: Purify the hydrolyzed sample using a MAX solid-phase extraction (SPE) column, which provides superior purification efficiency for these acidic compounds compared to HLB columns.
  • Analysis: Perform UPLC-MS/MS analysis. The standard curves for HFBs can be prepared by subjecting FB standard solutions to the same hydrolysis and clean-up procedure.

References

Fumonisin B2-13C34 limit of quantitation sensitivity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Fumonisin Analysis

The following table summarizes the Limits of Quantitation (LOQ) for various mycotoxins, including native Fumonisin B2, from validated analytical methods. This data provides a benchmark for the sensitivity levels achievable in different matrices.

Table 1: Reported Limits of Quantitation (LOQ) for Mycotoxin Analysis

Mycotoxin / Analyte Matrix LOQ Citation
18 Mycotoxin Biomarkers (including FB1, FB2, FB3) Human Urine 0.0002 to 0.5 ng/mL (for all analytes) [1]
Fumonisins B1, B2, B3 & Hydrolyzed metabolites (HFB1, HFB2, HFB3) Chicken Feed & Excreta 160 μg/kg [2]
Fumonisins B1, B2, B3 Maize Not explicitly stated for B2; method is "suitable for regulatory limits" [3]
12 Regulated Mycotoxins (including FB1, FB2, FB3) 8 Food Matrices (e.g., corn, wheat) Below the most stringent regulatory limits [4]

The highly sensitive method for human urine [1] demonstrates the capability of modern LC-MS/MS systems. The Fumonisin B2-13C34 isotope is crucial for achieving such high sensitivity and accuracy through isotope dilution mass spectrometry, which corrects for analyte loss during sample preparation and matrix effects during ionization [5] [4].

Detailed Experimental Protocols

Here are methodologies for sample preparation and analysis that are foundational for sensitivity assessment.

Protocol 1: Multi-Mycotoxin Biomarker Analysis in Human Urine

This protocol, which achieved LOQs as low as 0.0002 ng/mL, can be adapted for assessing Fumonisin B2-13C34 performance [1].

  • 1. Sample Preparation & Cleanup:
    • Enzymatic Deconjugation: Treat urine samples with β-glucuronidase to break down glucuronide conjugates of mycotoxins into their free forms.
    • Solid Phase Extraction (SPE): Use Oasis HLB cartridges for clean-up. Condition cartridges with methanol and water. After loading samples, wash and elute analytes. The eluate is then evaporated to dryness and reconstituted in a solvent compatible with LC-MS/MS.
  • 2. Instrumental Analysis - UHPLC-MS/MS:
    • Chromatography: Separate analytes using a UHPLC system with a C18 reverse-phase column. A mobile phase gradient of water and methanol, both containing 0.1% formic acid, is typically used.
    • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor ion > product ion transitions for each mycotoxin and its internal standard for highly selective and sensitive quantification.

The workflow for this protocol is as follows:

Urine Sample Urine Sample Enzymatic Deconjugation\n(β-glucuronidase) Enzymatic Deconjugation (β-glucuronidase) Urine Sample->Enzymatic Deconjugation\n(β-glucuronidase) Solid Phase Extraction\n(Oasis HLB Cartridge) Solid Phase Extraction (Oasis HLB Cartridge) Enzymatic Deconjugation\n(β-glucuronidase)->Solid Phase Extraction\n(Oasis HLB Cartridge) UHPLC Separation\n(C18 Column, Mobile Phase Gradient) UHPLC Separation (C18 Column, Mobile Phase Gradient) Solid Phase Extraction\n(Oasis HLB Cartridge)->UHPLC Separation\n(C18 Column, Mobile Phase Gradient) MS/MS Detection\n(MRM Mode) MS/MS Detection (MRM Mode) UHPLC Separation\n(C18 Column, Mobile Phase Gradient)->MS/MS Detection\n(MRM Mode) Quantitative Data Quantitative Data MS/MS Detection\n(MRM Mode)->Quantitative Data Internal Standard\n(FB2-13C34) Internal Standard (FB2-13C34) Internal Standard\n(FB2-13C34)->Solid Phase Extraction\n(Oasis HLB Cartridge) Internal Standard\n(FB2-13C34)->Quantitative Data

Protocol 2: Analysis of Fumonisins and Hydrolyzed Metabolites

This method for feed and excreta highlights an approach for dealing with modified forms of fumonisins [2].

  • 1. Sample Preparation:
    • Extraction: Homogeneous samples are extracted with an acetonitrile/water/formic acid mixture.
    • Alkaline Hydrolysis: A portion of the extract is subjected to alkaline hydrolysis (e.g., 70°C for 1 hour) to convert parent fumonisins (FBs) and partially hydrolyzed forms (pHFBs) into fully hydrolyzed fumonisins (HFBs).
    • SPE Cleanup: Use a MAX (Mixed-mode Anion Exchange) cartridge for purification. The MAX sorbent is preconditioned, the hydrolyzed sample is loaded, washed to remove impurities, and the HFBs are eluted with acidified methanol.
  • 2. Instrumental Analysis - UPLC-MS/MS:
    • Chromatography: Use a CORTECS C18 column for separation. A gradient elution with 0.2% formic acid in water and methanol is employed.
    • Mass Spectrometry: Analysis is performed in MRM mode. A key point is the need for baseline chromatographic separation of isomers like FB2 and FB3, which share the same MRM transitions.

The workflow for analyzing hydrolyzed metabolites is as follows:

Key Considerations for Sensitivity Assessment

When planning your sensitivity assessment for Fumonisin B2-13C34, consider these factors derived from the literature:

  • Matrix Effects are Paramount: The complexity of the sample matrix (e.g., urine, feed, food) significantly influences ionization efficiency and, consequently, sensitivity and accuracy. The use of stable isotope-labeled internal standards like Fumonisin B2-13C34 is the most effective way to compensate for these effects [1] [4].
  • Sample Cleanup is Crucial: The choice of clean-up method (e.g., HLB for broad-range clean-up [1], IAC for high specificity [4], or MAX for hydrolyzed fumonisins [2]) directly impacts the method's sensitivity by reducing matrix interference.
  • Chromatographic Separation of Isomers: Pay close attention to the chromatographic separation of Fumonisin B2 and B3, as they are isomers and share identical mass transitions. Proper UHPLC conditions and column selection are required to resolve them [2].

References

Fumonisin B2-13C34 matrix-matched calibration evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Fumonisin B2-13C34 Use

Aspect Protocol in Food Analysis [1] Protocol in Human Biomonitoring [2]
Application Context Analysis of 12 regulated mycotoxins in 8 food matrices (e.g., corn, wheat, almond). Determination of 18 mycotoxin biomarkers in human urine.
Internal Standard Fumonisin B2-13C34 (U-13C34) used as an Isotopic Internal Standard. Use of isotopically-labeled internal standards, inclusive of Fumonisin B2-13C34.
Sample Cleanup Multi-analyte Immunoaffinity Column (IAC). Oasis HLB Solid-Phase Extraction (SPE) Cartridge.
Sample Preparation Stable isotope-labeled internal standards added to all samples before extraction. Enzymatic digestion with β-glucuronidase to break down conjugated forms.
Extraction Solvent Implied use of acetonitrile/water mixture (common in QuEChERS). Acidified urine loaded onto HLB column; analytes eluted with organic solvent.
Chromatography UHPLC with C18 column and simple LC-MS mobile phases. UHPLC.
Detection Tandem Mass Spectrometry (MS/MS). Tandem Mass Spectrometry (MS/MS).
Quantitation Approach Stable Isotope Dilution Assay (SIDA). Calibration in solvent with internal standard. Calibration curves using internal standards.
Validation Results Recoveries: 80-120% for most mycotoxins. RSD < 15%. LOQs below stringent regulatory limits. Recoveries: 74.0-133%. Intra-day precision: 0.5-8.7%. LOQs: 0.0002-0.5 ng/mL for all analytes.

Insights on Calibration Strategy

The search results indicate that the primary strength of using a stable isotope-labeled internal standard (SILIS) like Fumonisin B2-13C34 is its ability to correct for analyte loss during sample preparation and, crucially, for matrix effects during MS/MS analysis [1].

  • The SIDA Advantage: One study emphasizes the Stable Isotope Dilution Assay (SIDA) method, where the SILIS is added before the sample extraction step. This means the standard undergoes the entire analytical process alongside the native analyte, effectively correcting for variations in extraction efficiency, cleanup, and ionization suppression/enhancement in the mass spectrometer [1].
  • Comparison to Other Calibration Methods: The literature suggests that while matrix-matched calibration (preparing calibration curves in a blank matrix) is another common technique, it can be inefficient when dealing with many different food matrices, as a separate calibration set is needed for each [1]. The use of a SILIS like Fumonisin B2-13C34 provides a more universal and practical correction mechanism.

The workflow below illustrates how Fumonisin B2-13C34 is typically integrated into a quantitative analytical method.

fb2_workflow start Sample (e.g., food, urine) add_is Add Fumonisin B2-¹³C₃₄ Internal Standard start->add_is extraction Sample Extraction (e.g., with solvent) add_is->extraction cleanup Sample Cleanup (IAC, SPE, etc.) extraction->cleanup injection UHPLC-MS/MS Analysis cleanup->injection data_analysis Data Analysis & Quantification injection->data_analysis

How to Proceed with Your Comparison Guide

Based on the available information, creating a direct product-style comparison guide with definitive performance rankings is challenging. I suggest you consider the following approaches to build a more comprehensive evaluation:

  • Consult Manufacturer Data: The technical datasheets for Fumonisin B2-13C34 from chemical suppliers (e.g., Romer Labs, Sigma-Aldrich) often contain valuable specifications and performance data under standardized conditions.
  • Design a Comparative Study: For a rigorous comparison, you could design an experiment that directly pits the SIDA method using Fumonisin B2-13C34 against other common approaches, such as:
    • External solvent calibration: The simplest method, but highly susceptible to matrix effects.
    • Matrix-matched calibration: Effective but requires a lot of blank matrix.
    • Other cleanup techniques: Comparing IAC with simpler SPE or QuEChERS methods.
  • Expand Literature Review: A broader search focusing on "stable isotope dilution assay vs. matrix-matched calibration" in the context of LC-MS/MS might yield the direct comparative data you need.

References

Fumonisin B2-13C34 inter-day intra-day precision validation

Author: Smolecule Technical Support Team. Date: February 2026

Precision Data from Validation Studies

The table below summarizes precision data for Fumonisin B2 (FB2) and its internal standard from recent scientific literature:

Matrix Analytes Intra-Day Precision (RSD%) Inter-Day Precision (RSD%) Spiked Concentration(s) Citation
Chicken Feed & Excreta FB1, FB2, FB3, HFB1, HFB2, HFB3 3.9% - 18.9% (Overall method precision) Not explicitly stated Low, medium, high levels [1]
Human Urine 18 mycotoxin biomarkers (incl. FB1, FB2, FB3) 0.5% - 8.7% 2.4% - 13.4% Not specified for individual analytes [2]
Broiler Chicken Plasma FB1, FB2, pHFB1a, pHFB1b, HFB1 Within specified ranges (fulfilled validation criteria) Within specified ranges (fulfilled validation criteria) [3] 1–500 ng/mL for FB1 and FB2 [3]

Detailed Experimental Protocols

Here are the methodologies used in the studies that generated the precision data.

Protocol for Chicken Feed and Excreta [1]

This method determined FB1, FB2, FB3, and their hydrolyzed metabolites.

  • Sample Preparation:
    • Extraction: Homogeneous samples were extracted with acetonitrile/water/formic acid (74/25/1, v/v/v).
    • Clean-up: For hydrolyzed fumonisins (HFBs), a portion of the extract was alkaline-hydrolyzed (70°C water bath for 1 hour) and purified using an Oasis MAX solid-phase extraction (SPE) column.
  • Instrumental Analysis:
    • Technique: Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS).
    • Column: CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm).
    • Mobile Phase: 0.2% formic acid in water and methanol with 0.2% formic acid, under gradient elution.
  • Validation: Precision and accuracy were assessed by spiking samples at low, medium, and high concentration levels.
Protocol for Human Urine [2]

This multi-mycotoxin method included FB1, FB2, and FB3.

  • Sample Preparation:
    • Enzymatic Digestion: Urine samples were digested with β-glucuronidase to break down conjugated forms of mycotoxins.
    • Clean-up: Samples were cleaned using Oasis HLB solid-phase extraction (SPE) cartridges.
  • Instrumental Analysis:
    • Technique: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).
    • The method used isotopically-labeled internal standards for accurate quantification.
  • Validation: The method was validated in-house, demonstrating good linearity, recovery, and precision.

The following diagram illustrates the general workflow for the sample preparation and analysis used in these precise measurements:

G Start Sample (Feed, Excreta, Urine) SP1 Extraction (Organic Solvent + Acid) Start->SP1 SP2 Optional: Enzymatic Digestion (Urine Samples) SP1->SP2 For urine methods SP3 Clean-up (Solid-Phase Extraction) SP1->SP3 For feed/excreta SP2->SP3 SP4 Instrumental Analysis (UPLC-MS/MS) SP3->SP4 End Quantification & Validation SP4->End

Key Insights for Researchers

  • Internal Standards are Crucial: The use of stable isotope-labeled internal standards like Fumonisin B2-13C34 is a standard practice in modern LC-MS/MS methods to correct for losses during sample preparation and signal variations in the mass spectrometer, thereby improving overall precision and accuracy [1] [2].
  • Matrix Matters: Precision can vary significantly with the sample matrix. Methods must be rigorously validated for each specific matrix (e.g., feed, urine, plasma) as complexity and interferents differ [1] [2] [3].
  • Method Scope: Many advanced methods are developed as multi-analyte procedures to simultaneously detect several fumonisins and their metabolites, which is more efficient for monitoring exposure and transformation [1] [2] [4].

References

Fumonisin B2-13C34 cross-validation different mass spectrometry platforms

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Fumonisin Mass Spectrometry Methods

Matrix Target Analytes Sample Preparation Chromatography Mass Spectrometry Key Performance Data Source
Broiler Chicken Feed & Excreta FB1, FB2, FB3, HFB1, HFB2, HFB3 Alkaline hydrolysis, MAX SPE cleanup CORTECS C18 Column; Gradient Elution (0.2% FA in water / Methanol with 0.2% FA) UPLC-MS/MS (MRM) Recovery: 82.6-115.8%; LOQ: 160 μg/kg [1]
Broiler Chicken Plasma FB1, FB2, pHFB1a+b, HFB1 Deproteinization & Phospholipid Removal (Ostro 96-well plate) Acquity HSS-T3 Column; Gradient Elution (0.3% FA, 10 mM AmF in water / ACN) UPLC-MS/MS & UPLC-HR-MS Linearity (r): ≥0.99; LOQ: 0.72-2.5 ng/mL; LOD: 0.03-0.17 ng/mL [2] [3]
Swine, Poultry & Dairy Feed 17 Mycotoxins (incl. FB1, FB2) QuEChERS-based (1% FA soak, ACN extraction, C18 d-SPE) C18 Column; Complex Gradient Elution HPLC-MS/MS with Stable Isotope Dilution (13C-ISTD) Accuracy: 70-120%; LOD: 0.25-40.0 ng/g; LOQ: 0.5-100.0 ng/g [4]
Japanese Domestic Wine FB1, FB2, FB3 Immunoaffinity Column Cleanup Not specified in detail LC-MS/MS with 13C-labeled IS (13C34-FB1) Confirmed detection of FB1, FB2, FB3 [5]

Detailed Experimental Protocols

The methodologies from these studies can serve as a robust foundation for designing your own cross-validation study.

  • Sample Preparation Techniques: The search results highlight several effective approaches.

    • Complex Matrices (Feed, Excreta): A QuEChERS-based procedure is effective for multi-mycotoxin analysis. One protocol involves soaking 1.0 g of sample with a solvent containing 1% formic acid, followed by extraction with acetonitrile and clean-up using C18 sorbent [4]. For hydrolyzed fumonisins, an optimized method uses alkaline hydrolysis at 70°C for 1 hour to convert FBs to HFBs, followed by purification with a strong anionic exchange (MAX) SPE cartridge [1].
    • Biological Fluids (Plasma): A rapid method for plasma involves protein precipitation combined with phospholipid removal using an Oasis Ostro 96-well plate. This is crucial for reducing matrix effects, especially in chicken plasma which has high phospholipid content [2] [3].
    • Food Matrices (Wine, Corn): Immunoaffinity columns (IAC) are widely used for specific clean-up. For wine, samples are diluted with PBS buffer and loaded onto IACs for purification [5]. A validated method for corn uses extraction with acetonitrile-methanol-water, followed by IAC clean-up before LC-MS analysis [6].
  • Liquid Chromatography Conditions: While specific columns vary, the consensus is to use a C18 reversed-phase column with a gradient elution. Mobile phases typically consist of:

    • Aqueous phase: Acidified water (e.g., 0.1% - 0.3% formic acid), sometimes with a buffer salt like 5-10 mM ammonium formate [2] [4].
    • Organic phase: Acidified acetonitrile or methanol [2] [1]. Achieving baseline separation for isomers like FB2/FB3 and HFB2/HFB3 is critical and may require careful optimization of the gradient and column choice (e.g., CORTECS C18) [1].
  • Mass Spectrometric Detection: The following diagram illustrates the standard workflow for MS analysis of fumonisins.

fbd Sample Sample LC Separation LC Separation Sample->LC Separation Ion Source (ESI+) Ion Source (ESI+) LC Separation->Ion Source (ESI+) Ion Source (ESl+) Ion Source (ESl+) Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) Ion Source (ESl+)->Precursor Ion Selection (Q1) Collision Cell (Q2) Collision Cell (Q2) Precursor Ion Selection (Q1)->Collision Cell (Q2) Product Ion Selection (Q3) Product Ion Selection (Q3) Collision Cell (Q2)->Product Ion Selection (Q3) Detection Detection Product Ion Selection (Q3)->Detection Stable Isotope IS (e.g., FB2-13C34) Stable Isotope IS (e.g., FB2-13C34) Stable Isotope IS (e.g., FB2-13C34)->Ion Source (ESI+) Internal Standard Internal Standard Internal Standard->Stable Isotope IS (e.g., FB2-13C34)

  • Key Parameters:
    • Ionization: Positive electrospray ionization (ESI+) is universally employed [2] [4] [1].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for sensitive and specific quantification using triple quadrupole (MS/MS) systems [2] [1]. For metabolite discovery and confirmation, high-resolution mass spectrometry (HR-MS) is highly valuable [3] [7].
    • Internal Standardization: The use of stable isotope-labeled internal standards (e.g., 13C-FB1) is a critical practice for compensating for matrix effects and losses during sample preparation, thereby improving accuracy and precision [4] [5]. This is directly relevant to your interest in FB2-13C34.

A Path Forward for Your Comparison Guide

Since a direct comparison was not found, you may need to construct your guide by synthesizing data from published single-platform methods and/or designing a new inter-laboratory study. Here are some suggestions:

  • Extract Validation Metrics: From papers like the one validating a method for corn [6], you can extract performance data (recovery, precision, LOQ) that, while not a direct comparison, can be tabled side-by-side with data from other studies to infer how methods perform relative to each other.
  • Focus on HR-MS vs. MS/MS: A valuable angle for your guide could be comparing the performance of UPLC-MS/MS (typically used for sensitive quantification) and UPLC-HR-MS (used for confirmatory analysis and metabolite identification) for analyzing fumonisins and their metabolites, as demonstrated in one of the studies [2] [3].
  • Design a Collaborative Study: The most robust approach would be to design an experiment where the same set of samples, spiked with FB2-13C34, is analyzed on different MS platforms (e.g., different brands of triple quadrupole and Q-TOF instruments) across multiple labs, following a harmonized protocol.

References

Fumonisin B2-13C34 biomarker validation exposure studies

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Fumonisin B2-13C34 in Analytical Methods

Fumonisin B2-13C34 is a carbon-13 labeled internal standard used to ensure accurate quantification of fumonisins (FBs) and their hydrolyzed metabolites (HFBs) in complex biological matrices [1] [2]. Its primary function is to correct for analyte loss during sample preparation and for matrix effects during instrumental analysis.

The table below summarizes key methodologies that have been validated using this standard:

Application Matrix Analytical Technique Validated Analytes Key Method Performance Data Reference

| Broiler Chicken Feed & Excreta | UPLC-MS/MS | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Recovery: 82.6-115.8% Precision (RSD): 3.9-18.9% LOQ: 160 μg/kg | [3] [2] | | Animal Feed (Inter-lab Validation) | LC-MS/MS | FB1, FB2 (among 8 mycotoxins) | Recovery: 89-120% Trueness: 94-103% Precision (Reproducibility CV): 3.7-20.5% | [4] |

Detailed Experimental Protocols

The methodologies from these studies provide robust, reproducible protocols for exposure assessment.

Protocol 1: Analysis of Fumonisins and Hydrolyzed Metabolites in Feed and Excreta [3] [2]

This protocol uses a dual-path approach to measure both parent fumonisins and their total hydrolyzed forms.

  • Sample Preparation & Extraction:
    • Homogenize samples (feed or excreta).
    • Extract using ACN/water/formic acid (74/25/1, v/v/v) with shaking and ultrasonication.
  • Analysis of Parent Fumonisins:
    • Dilute an aliquot of the extract.
    • Add a mixture of 13C-labeled internal standards (including FB2-13C34) for quantification.
  • Analysis of Total Hydrolyzed Fumonisins:
    • Take another aliquot of the extract, add 13C-FB standards, and subject it to alkaline hydrolysis (70°C for 1 hour) to convert all fumonisins to their hydrolyzed forms (HFBs).
    • Purify the hydrolyzed sample using an Oasis MAX solid-phase extraction (SPE) cartridge. This step efficiently removes impurities by washing with 2% ammonium hydroxide and eluting the HFBs with acidified methanol.
  • Instrumental Analysis - UPLC-MS/MS:
    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 μm).
    • Mobile Phase: (A) 0.2% formic acid in water; (B) 0.2% formic acid in methanol.
    • Gradient Elution: Used to achieve baseline separation of isomers like FB2/FB3 and HFB2/HFB3.
    • Detection: Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Multi-Mycotoxin Analysis in Blood using Volumetric Absorptive Microsampling (VAMS) [5]

This approach offers a minimally invasive sampling technique suitable for biomonitoring, including for FB1 and FB2.

  • Sample Collection:
    • Collect a 10 μL blood sample using a VAMS device by touching the tip to the blood for 7 seconds.
    • Dry the tip in the dark at room temperature for at least 2-3 hours.
  • Sample Preparation:
    • Extract the dried blood from the tip using acetonitrile/water/acetic acid (59/40/1, v/v/v).
    • Evaporate the extract and reconstitute it in a smaller volume to concentrate the analytes.
  • Instrumental Analysis - LC-MS/MS:
    • The method was validated for 24 mycotoxins and can detect fumonisins at low concentrations.

Biomarkers of Exposure and Effect

Validated biomarkers for fumonisin exposure fall into two categories, which your proposed comparison guide should distinguish clearly.

G cluster_0 Exposure Biomarkers cluster_1 Effect Biomarkers FumonisinExposure Fumonisin Exposure EB1 Free Fumonisin B1 (FB1) in urine, feces, serum FumonisinExposure->EB1 EB2 Tissue FB1 concentration (liver, kidney) FumonisinExposure->EB2 EfB1 Urinary Sa/So Ratio FumonisinExposure->EfB1 EfB2 Urinary SaP/SoP Ratio FumonisinExposure->EfB2 EfB3 Plasma Sa1P/So1P Ratio FumonisinExposure->EfB3 EfB4 Tissue Ceramide Ratios (C22-24:C16) FumonisinExposure->EfB4 note Sa: Sphinganine So: Sphingosine SaP: Sphinganine 1-phosphate SoP: Sphingosine 1-phosphate

The table below summarizes the performance and context of these biomarkers from recent animal studies:

Biomarker Category Specific Biomarker Key Experimental Finding Sensitivity & Context
Exposure Biomarker Free FB1 in urine/feces Dose-dependent excretion observed in rats after single (10-25 mg/kg) or repeated (1.0-2.5 mg/kg/d) doses [6]. Direct measure of exposure; useful for short-term exposure assessment [6].
Exposure Biomarker FB1 in liver/kidney Detectable in pig liver after 4 days of feeding a diet with 5.3 mg FB1+FB2/kg; levels increased by day 14 [7]. Indicates bioaccumulation; tissue-to-feed ratio can be used to assess efficacy of toxin binders [7].
Effect Biomarker Urinary Sa/So & SaP/SoP In rats, urinary Sa/So and SaP/SoP ratios showed significant, dose-dependent increases, unlike serum ratios [6]. Urinary SaP/SoP is suggested to be a more sensitive biomarker than serum ratios [6].
Effect Biomarker Plasma Sa1P/So1P Increased in pigs fed the EU's maximum recommended level of fumonisins for 14 days, while the plasma Sa/So ratio was unchanged [7]. A more sensitive biomarker in plasma than the classic Sa/So ratio for low-level exposure [7].
Effect Biomarker Tissue C22-24:C16 Ratio Elevated in the liver and kidneys of pigs after 9-14 days of exposure, linked to a reduction in C16 ceramides [7]. A novel and sensitive biomarker reflecting changes in the complex sphingolipidome [7].

Key Insights for Your Comparison Guide

Based on the current literature, here are critical points to emphasize in your guide:

  • Standard for Quantification, Not a Biomarker Itself: The core concept is that Fumonisin B2-13C34 is not a biomarker but an essential tool for validating the analytical methods that quantify biomarkers.
  • Trend Towards Multi-Biomarker Panels: Relying on a single biomarker is insufficient. The most comprehensive exposure assessment comes from analyzing a panel, including free fumonisin levels (exposure biomarker) and disruptions in sphingolipid metabolism (effect biomarkers) [6] [7].
  • Matrix Matters: The choice of biomarker and method depends heavily on the sample matrix. For example, urine may be more sensitive for detecting sphingoid base changes, while tissue analysis is best for confirming accumulation [6] [7].
  • Advanced Sampling Techniques: Methods like Volumetric Absorptive Microsampling (VAMS) are being validated for mycotoxin analysis. These techniques simplify sample collection, storage, and transport, which is advantageous for field studies [5].

References

×

XLogP3

1.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

739.50761996 g/mol

Monoisotopic Mass

739.50761996 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-19-2023

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